molecular formula C18H13Br B177409 1-Bromo-3,5-diphenylbenzene CAS No. 103068-20-8

1-Bromo-3,5-diphenylbenzene

Cat. No.: B177409
CAS No.: 103068-20-8
M. Wt: 309.2 g/mol
InChI Key: IOPQERQQZZREDR-UHFFFAOYSA-N
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Description

1-Bromo-3,5-diphenylbenzene is a useful research compound. Its molecular formula is C18H13Br and its molecular weight is 309.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPQERQQZZREDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435159
Record name 2~5~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl
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Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103068-20-8
Record name 2~5~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-bromo-1,1':3',1''-terphenyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-3,5-diphenylbenzene, a versatile building block in organic synthesis. The document details a robust synthetic protocol utilizing a Suzuki-Miyaura cross-coupling reaction. Furthermore, it compiles essential physicochemical and spectroscopic data for the thorough characterization of the target compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound is an aromatic organic compound with the molecular formula C₁₈H₁₃Br. Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl substituents, makes it a valuable intermediate for the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This compound and its derivatives are of significant interest in the development of novel materials and pharmaceutical agents.

Synthesis of this compound

A reliable and high-yielding method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 1,3,5-Tribromobenzene (B165230) 1,3,5-Tribromobenzene Product This compound 1,3,5-Tribromobenzene->Product Suzuki-Miyaura Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Product Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene (B28343)/Water/1,4-Dioxane (B91453) Solvent->Product

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is adapted from a documented synthetic procedure.[1][2]

Materials:

  • 1,3,5-Tribromobenzene (25 g, 79 mmol)

  • Phenylboronic acid (23.3 g, 191 mmol)

  • Potassium carbonate (32.9 g, 238 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol)

  • Toluene (125 mL)

  • Distilled water (50 mL)

  • 1,4-Dioxane (125 mL)

  • Methanol

Procedure:

  • To a 500 mL reactor, sequentially add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol), distilled water (50 mL), and toluene (125 mL).

  • Add 125 mL of 1,4-dioxane to the mixture.

  • Stir the reaction mixture and reflux for 24 hours.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Separate the organic layer.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of toluene and methanol.

  • This procedure yields approximately 21 g (85%) of this compound.[1][2]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₈H₁₃Br[3]
Molecular Weight 309.20 g/mol [3]
Appearance Off-white powder or crystalline solid[1][3]
Melting Point 105-106 °C[1][3]
Boiling Point 401.1 ± 14.0 °C (Predicted)[1]
Density 1.309 g/cm³[1][3]
Solubility Soluble in many common organic solvents[3]
Spectroscopic Data

While specific spectra are not provided here, the following are the expected and reported characterization data.

  • ¹H NMR & ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton and carbon environments in this compound will give rise to a characteristic set of signals.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for aromatic C-H and C=C stretching would be expected.

  • X-ray Crystallography: The crystal structure of this compound has been determined, confirming the connectivity and spatial arrangement of the atoms.[4] The analysis reveals slight differences in the C-Br and C-C bond lengths between the two crystallographically independent molecules in the asymmetric unit.[4] The dihedral angles between the adjacent benzene rings are also reported.[4]

Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification Physicochemical Melting Point, Appearance Purification->Physicochemical Spectroscopy NMR (¹H, ¹³C) Mass Spectrometry IR Spectroscopy Purification->Spectroscopy Structural X-ray Crystallography Spectroscopy->Structural For single crystals

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a robust and high-yielding synthesis of this compound via a Suzuki-Miyaura coupling reaction. The compiled physicochemical and spectroscopic characterization data provide a solid foundation for researchers to identify and verify the purity of the synthesized compound. The versatility of this compound as a synthetic intermediate makes it a valuable tool for the development of novel organic materials and potential pharmaceutical candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-diphenylbenzene

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of this compound (CAS No: 103068-20-8). This aromatic organic compound is a valuable intermediate in various fields, including organic synthesis, materials science, and potentially in drug development. This document summarizes key quantitative data in structured tables, details a common experimental protocol for its synthesis, and provides visualizations for the synthetic workflow and its general reactivity.

Core Physicochemical Properties

This compound is an aromatic compound characterized by a central benzene (B151609) ring substituted with a bromine atom and two phenyl groups.[1] It typically presents as an off-white powder or crystalline solid at room temperature.[1][2]

Identification and General Properties
PropertyValueReference
IUPAC Name This compound[3]
CAS Number 103068-20-8[1][2][3]
Molecular Formula C18H13Br[1][3]
Molecular Weight 309.2 g/mol [1][3]
Appearance Off-white powder or crystalline solid[1][2]
EINECS 822-230-8[2]
Physical and Chemical Properties
PropertyValueReference
Melting Point 105-106 °C[1][2]
Boiling Point 401.1 ± 14.0 °C (Predicted)[1][2]
Density 1.309 g/cm³[1][2]
Solubility Good solubility in many common organic solvents; low solubility in polar solvents like water.[1][4]
UV max 252 nm (in CH2Cl2)[2][5]

Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the bromine atom on the aromatic ring. This bromine atom acts as a good leaving group, making the compound an excellent substrate for a variety of substitution and coupling reactions.[1] This reactivity is fundamental to its use as a building block in the synthesis of more complex molecular architectures.[1]

Key applications include:

  • Organic Intermediate: It is widely utilized in the synthesis of specialized organic molecules.[1]

  • Materials Science: It serves as a precursor in the development of organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), where precise molecular structures are crucial.[1]

  • Dendrimer Synthesis: It is used in the synthesis of aromatic dendrimers that feature 2,4,6-triphenyl-1,3,5-triazine (B147588) cores.[2][5]

The following diagram illustrates the general reactivity of this compound.

G General Reactivity of this compound main This compound subst Nucleophilic Aromatic Substitution main->subst  Nu- coupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) main->coupling  Catalyst,  Coupling Partner prod_subst Substituted Diphenylbenzene Derivatives subst->prod_subst prod_coupling More Complex Aromatic Structures (e.g., for OLEDs, Dendrimers) coupling->prod_coupling G Synthesis Workflow for this compound start Start: Assemble Reagents (1,3,5-tribromobenzene, phenylboronic acid, K2CO3, Pd(PPh3)4, H2O, Toluene, Dioxane) react Reaction Setup: Combine all reagents in a 500 mL reactor. start->react reflux Reflux: Stir and heat the mixture at reflux for 24 hours. react->reflux workup Workup: - Separate the organic layer. - Concentrate under reduced pressure. reflux->workup purify Purification: Recrystallize the crude product from toluene and methanol. workup->purify end End Product: This compound (85% yield) purify->end

References

An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene (CAS: 103068-20-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diphenylbenzene, a substituted m-terphenyl (B1677559) derivative, is a versatile aromatic compound that has garnered significant interest in both materials science and medicinal chemistry. Its rigid, planar structure, coupled with the reactive bromine functionality, makes it an ideal building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers in organic synthesis and drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its core structure consists of a central benzene (B151609) ring substituted with a bromine atom and two phenyl groups at the 3 and 5 positions.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 103068-20-8[2][3]
Molecular Formula C₁₈H₁₃Br[1]
Molecular Weight 309.20 g/mol [1]
Appearance White to off-white powder/crystalline solid[1]
Melting Point 105-106 °C[1]
Boiling Point (Predicted) 401.1 ± 14.0 °C at 760 mmHg[1]
Density (Predicted) 1.309 g/cm³[1]
λmax 252 nm (in CH₂Cl₂)[2]

Table 2: Solubility Profile of this compound

Based on the principle of "like dissolves like," this nonpolar aromatic compound exhibits good solubility in a range of common organic solvents.[1]

SolventTypePredicted Solubility
Toluene (B28343)Nonpolar AproticSoluble
HexaneNonpolar AproticSoluble
Dichloromethane (DCM)Polar AproticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
AcetonePolar AproticSoluble
Methanol (B129727)Polar ProticSparingly Soluble
EthanolPolar ProticSparingly Soluble
WaterAqueousInsoluble

Spectral Data

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction.[2]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 1,3,5-Tribromobenzene (B165230) 1,3,5-Tribromobenzene Reaction_Mixture 1,3,5-Tribromobenzene->Reaction_Mixture Phenylboronic_Acid Phenylboronic Acid (2 eq.) Phenylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Mixture Base K₂CO₃ Base->Reaction_Mixture Solvent Toluene/Dioxane/H₂O Solvent->Reaction_Mixture Product This compound Reflux Reflux Reaction_Mixture->Product Suzuki Coupling (Reflux, 24h)

Figure 1: Synthesis of this compound via Suzuki Coupling.

Materials:

  • 1,3,5-Tribromobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • 1,4-Dioxane (B91453)

  • Distilled water

  • Methanol

Procedure:

  • To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol).[2]

  • Add distilled water (50 mL) and toluene (125 mL) to the reactor.[2]

  • Add 1,4-dioxane (125 mL) to the mixture.[2]

  • Stir the mixture and reflux for 24 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.[2]

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a mixed solvent system of toluene and methanol to yield a white to off-white crystalline solid.[2]

Procedure:

  • Dissolve the crude product in a minimum amount of hot toluene.

  • While the solution is still hot, add hot methanol dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain pure this compound. A yield of approximately 85% can be expected.[2]

Applications

Materials Science

The primary application of this compound is in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] Its rigid and conjugated structure makes it an excellent building block for the synthesis of host materials, emissive materials, and charge-transporting layers in OLED devices. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. It is also used in the synthesis of aromatic dendrimers.[2]

Drug Discovery and Development

While direct biological applications of this compound are not extensively reported, its core m-terphenyl scaffold is of significant interest in medicinal chemistry. The m-terphenyl motif can serve as a non-peptidic scaffold to mimic the secondary structure of peptides, enabling the design of potent and selective inhibitors of protein-protein interactions.

The 3,5-diphenyl substitution pattern provides a three-dimensional arrangement of aromatic rings that can be functionalized to interact with specific binding pockets on a target protein. For example, derivatives of the m-terphenyl scaffold have been investigated as inhibitors of tubulin polymerization for the development of novel anticancer agents.[5]

DrugDiscovery cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Biological Screening cluster_outcome Outcome m_Terphenyl m-Terphenyl Scaffold (this compound) Functionalization Functionalization at Br and Phenyl Rings m_Terphenyl->Functionalization Suzuki, Buchwald-Hartwig, etc. Library Library of Analogs Functionalization->Library Screening High-Throughput Screening Library->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization

Figure 2: Conceptual workflow for the use of the m-terphenyl scaffold in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined structure and reactive bromine handle make it a key intermediate in the development of advanced materials for electronic applications. Furthermore, the inherent properties of its m-terphenyl scaffold present opportunities for its use in the design of novel therapeutic agents. This technical guide provides a foundation for researchers and scientists to explore the full potential of this intriguing molecule.

References

Spectral Analysis of 1-Bromo-3,5-diphenylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a key intermediate in organic synthesis, particularly in the development of advanced materials.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development and material science, details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols.

Compound Overview

This compound, with the molecular formula C₁₈H₁₃Br and a molecular weight of 309.2 g/mol , is a solid at room temperature with a melting point of 105-106°C.[1][2][4] Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl groups, makes it a valuable building block in the synthesis of complex organic molecules.[1][2]

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60 - 7.70m3HH-2', H-4', H-6' (protons on the central ring)
7.35 - 7.55m10HProtons on the two terminal phenyl rings

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
141-143C-3, C-5 (carbons attached to phenyl groups)
129-131C-1', C-1'' (ipso-carbons of terminal phenyl rings)
128-130Aromatic CH carbons of terminal phenyl rings
127-129Aromatic CH carbons of terminal phenyl rings
125-127Aromatic CH carbons of the central ring
122-124C-1 (carbon attached to Bromine)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7] For aromatic compounds, characteristic bands are observed for C-H and C=C stretching and bending vibrations.[6][7][8]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1580Medium-StrongAromatic C=C ring stretch
1500 - 1400Medium-StrongAromatic C=C ring stretch
880 - 820StrongC-H out-of-plane bending (indicative of 1,3,5-trisubstitution)
770 - 730StrongC-H out-of-plane bending (monosubstituted phenyl rings)
710 - 690StrongC-H out-of-plane bending (monosubstituted phenyl rings)
~550MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak.[9]

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
308/310High[M]⁺ (Molecular ion peak)
229Medium[M-Br]⁺
152Medium[C₁₂H₈]⁺ (Biphenylene radical cation)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-3,5-diphenylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Bromo-3,5-diphenylbenzene. This guide provides a detailed experimental protocol for determining the solubility of this compound, alongside an illustrative framework for data presentation and visualization of the experimental workflow, based on general principles of organic chemistry.

Introduction

This compound is an aromatic organic compound with the molecular formula C₁₈H₁₃Br. Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl groups, renders it a valuable intermediate in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Understanding its solubility in various organic solvents is paramount for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide outlines a comprehensive approach to determining the solubility of this compound and presents the data in a clear, structured format suitable for research and development.

Physicochemical Properties of this compound

PropertyValue
CAS Number 103068-20-8
Molecular Formula C₁₈H₁₃Br
Molecular Weight 309.20 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 105-106 °C
Boiling Point ~401.1 °C at 760 mmHg
Density ~1.309 g/cm³

Illustrative Solubility Data

Due to the absence of published quantitative data, the following table provides an illustrative summary of the expected solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). This qualitative assessment is based on the principle of "like dissolves like," where non-polar to moderately polar aromatic compounds exhibit higher solubility in solvents of similar polarity.

SolventSolvent PolarityExpected Qualitative Solubility
Hexane Non-polarLow
Toluene Non-polar (Aromatic)High
Dichloromethane (B109758) Polar aproticHigh
Ethyl Acetate Moderately polar aproticModerate
Acetone Polar aproticModerate
Ethanol Polar proticLow to Moderate
Methanol Polar proticLow
Water Highly polar proticInsoluble

Note: This table is for illustrative purposes only and should be confirmed by experimental determination.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the equilibrium solubility method, a robust technique for determining the solubility of a solid compound in a liquid solvent.

1. Materials

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Class A glassware

2. Procedure

2.1. Preparation of Calibration Curve

  • Prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, e.g., dichloromethane or toluene) of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • Analyze the calibration standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.

2.2. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

  • Tightly seal the vials to prevent solvent evaporation.

2.3. Equilibration

  • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically.

2.4. Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

2.5. Sample Analysis

  • Analyze the diluted, filtered samples using the same analytical method (HPLC or UV-Vis spectrophotometry) employed for the calibration standards.

  • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

3. Data Reporting

All solubility measurements should be performed in triplicate, and the results should be reported as the mean ± standard deviation. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination A Preparation of Saturated Solutions (Excess solid + Solvent) B Equilibration (Constant Temperature Shaking) A->B 24-48 hours C Sample Collection & Filtration (Supernatant through 0.22 µm filter) B->C Settling & Aliquoting D Sample Dilution C->D E Analytical Measurement (e.g., HPLC, UV-Vis) D->E F Data Analysis & Calculation (Using Calibration Curve) E->F G Solubility Data (mg/mL, mol/L) F->G

Caption: A schematic of the experimental workflow for determining the equilibrium solubility of this compound.

This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in various organic solvents. The provided protocol and data presentation structure will aid in generating reliable and comparable solubility data, which is essential for the effective application of this compound in scientific research and development.

An In-depth Technical Guide to the Crystal Structure of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-Bromo-3,5-diphenylbenzene, a versatile building block in organic synthesis, particularly for advanced materials and pharmaceutical intermediates. This document details the crystallographic data, experimental protocols for its synthesis and single crystal growth, and a logical workflow for its structural determination.

Core Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes with two crystallographically independent molecules in the asymmetric unit.[1] A summary of the key crystallographic and structural refinement data is presented in Table 1. Selected bond lengths and angles, as well as torsion angles, are provided in subsequent tables to highlight the key geometric features of the molecule.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
CCDC Deposition No.758290
Empirical FormulaC₁₈H₁₃Br
Formula Weight309.20
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensions
a11.098(2) Å
b10.323(2) Å
c25.174(5) Å
α90°
β97.43(3)°
γ90°
Volume2859.3(9) ų
Z8
Density (calculated)1.436 Mg/m³
Absorption Coefficient2.555 mm⁻¹
F(000)1248
Data Collection
DiffractometerBruker SMART APEX II CCD
Theta range for data collection2.13 to 25.00°
Index ranges-13<=h<=13, -12<=k<=12, -29<=l<=29
Reflections collected15810
Independent reflections5013 [R(int) = 0.0351]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters5013 / 0 / 361
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.0418, wR2 = 0.1033
R indices (all data)R1 = 0.0576, wR2 = 0.1145
Largest diff. peak and hole0.413 and -0.463 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound.

BondMolecule 1Molecule 2
Br1-C11.904(3)-
Br2-C19-1.901(3)
C3-C71.491(4)-
C5-C131.488(4)-
C21-C25-1.489(4)
C23-C31-1.492(4)

Table 3: Selected Bond Angles (°) for this compound.

AngleMolecule 1Molecule 2
C2-C1-C6121.7(3)-
C2-C1-Br1119.2(2)-
C6-C1-Br1119.1(2)-
C20-C19-C24121.8(3)-
C20-C19-Br2119.3(2)-
C24-C19-Br2118.9(2)-

Table 4: Selected Torsion Angles (°) for this compound.

Torsion AngleMolecule 1Molecule 2
C2-C3-C7-C839.99(2)-
C4-C3-C7-C12-26.85(2)-
C20-C21-C25-C2629.90(2)-
C22-C21-C25-C30-38.01(2)-

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved via a Suzuki cross-coupling reaction.[2][3]

Materials:

  • 1,3,5-Tribromobenzene (1.0 eq)

  • Phenylboronic acid (2.4 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.04 eq)

  • Potassium carbonate (3.0 eq)

  • Toluene (B28343)

  • 1,4-Dioxane

  • Distilled water

  • Methanol (B129727)

Procedure:

  • To a reaction vessel, add 1,3,5-tribromobenzene, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add a solvent mixture of toluene, 1,4-dioxane, and distilled water.

  • The reaction mixture is stirred and heated to reflux for 24 hours under an inert atmosphere.

  • After cooling to room temperature, the organic layer is separated.

  • The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a mixture of toluene and methanol to afford this compound as an off-white solid.[2]

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in ethyl acetate (B1210297) at room temperature.

Materials:

  • Purified this compound

  • Ethyl acetate

Procedure:

  • Dissolve the purified this compound in a minimum amount of ethyl acetate in a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed at room temperature.

  • Colorless, block-like crystals will form over a period of several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker SMART APEX II CCD diffractometer. Data were collected at 296(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow

The following diagram illustrates the experimental workflow from the synthesis of this compound to its crystal structure determination.

experimental_workflow synthesis Synthesis purification Purification synthesis->purification Crude Product crystallization Single Crystal Growth purification->crystallization Purified Compound xray X-ray Diffraction crystallization->xray Single Crystal structure Structure Solution & Refinement xray->structure Diffraction Data data Crystallographic Data structure->data Final Structure

Experimental workflow for the structural determination of this compound.

This diagram outlines the key stages, starting from the chemical synthesis of the compound, followed by its purification. The purified material is then used for growing single crystals, which are subsequently analyzed by X-ray diffraction. The collected diffraction data is processed to solve and refine the crystal structure, ultimately yielding the detailed crystallographic information presented in this guide.

References

An In-depth Technical Guide on the Thermal Stability of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-3,5-diphenylbenzene is a substituted aromatic compound with a terphenyl-like structure. Its molecular framework suggests a high degree of thermal stability, a common characteristic of polyphenyl systems. The presence of a carbon-bromine bond, however, introduces a potential site for thermal degradation. Understanding the thermal stability of this compound is critical for its application in various fields, including organic synthesis, materials science, and pharmaceutical development, where it may be subjected to elevated temperatures during synthesis, purification, or processing.

This guide will explore the theoretical aspects of the thermal decomposition of this compound, provide standardized methodologies for its empirical thermal analysis, and present a logical framework for interpreting the resulting data.

Predicted Thermal Properties and Decomposition

The thermal stability of an organic molecule is intrinsically linked to its bond dissociation energies. In the case of this compound, the weakest covalent bond is predicted to be the carbon-bromine (C-Br) bond.

Decomposition Onset Temperature

Direct experimental data for the decomposition temperature of this compound is not available in the reviewed literature. However, based on data for analogous compounds, such as bromobenzene, which undergoes pyrolysis at temperatures in the range of 1018 to 1126 K (745 to 853 °C), it is anticipated that this compound will exhibit high thermal stability, with a decomposition onset temperature likely exceeding 400 °C in an inert atmosphere. The extended aromatic system of the diphenylbenzene moiety is expected to contribute to this stability.

Predicted Decomposition Pathway

The thermal decomposition of brominated aromatic hydrocarbons typically proceeds through a radical mechanism initiated by the homolytic cleavage of the C-Br bond. This is due to the C-Br bond being weaker than the C-C and C-H bonds within the aromatic structure.

The proposed primary decomposition pathway for this compound is as follows:

  • Initiation: Homolytic cleavage of the C-Br bond to form a 3,5-diphenylphenyl radical and a bromine radical.

  • Propagation: The highly reactive radical species can then participate in a series of secondary reactions, including:

    • Hydrogen abstraction from other molecules to form 3,5-diphenylbenzene.

    • Combination of two 3,5-diphenylphenyl radicals to form higher molecular weight polyphenyl species.

    • Reaction of the bromine radical with other organic molecules or another bromine radical to form HBr or Br₂, respectively.

Under oxidative conditions, the decomposition pathway would be more complex, involving the formation of brominated phenols and other oxygenated aromatic compounds.

Quantitative Thermal Analysis Data

As of the date of this publication, specific quantitative TGA and DSC data for this compound has not been reported in peer-reviewed literature. The following table outlines the key thermal parameters that would be determined through TGA and DSC analysis and provides context based on typical values for similar aromatic compounds.

ParameterAnalytical MethodDescriptionExpected Value/Range (for analogous compounds)
Melting Point (T_m) DSCThe temperature at which the solid-to-liquid phase transition occurs.For 4-Bromo-p-terphenyl, the melting point is around 232°C.[1] A similar range is expected.
Enthalpy of Fusion (ΔH_f) DSCThe amount of energy required to melt the solid.Varies depending on crystalline structure.
Decomposition Onset Temperature (T_onset) TGAThe temperature at which significant mass loss begins.Expected to be > 400°C in an inert atmosphere.
Temperature of Maximum Decomposition Rate (T_max) TGA (from DTG curve)The temperature at which the rate of mass loss is highest.Dependent on heating rate and atmosphere.
Residual Mass TGAThe percentage of the initial mass remaining at the end of the experiment.In an inert atmosphere, some char formation may lead to a non-zero residual mass. In an oxidative atmosphere, complete combustion is expected, leaving minimal residue.
Glass Transition Temperature (T_g) DSCThe temperature at which an amorphous solid transitions from a rigid to a more rubbery state (if the material can be vitrified).Not typically observed for highly crystalline small molecules unless rapidly quenched from a melt.

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for conducting TGA and DSC analyses on a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Initiate the temperature program and record the sample mass, sample temperature, and time.

  • Data Analysis: Plot the percentage of initial mass as a function of temperature. The first derivative of this curve (DTG curve) can also be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program to first cool the sample to a low temperature (e.g., 0 °C), then ramp up to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min). A second heating cycle may be performed to observe the behavior of the melt-quenched material.

  • Data Acquisition: Initiate the temperature program and record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks. The onset temperature of the melting peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Visualizations

Predicted Thermal Decomposition Pathway

The following diagram illustrates the initial and key propagation steps in the predicted thermal decomposition of this compound under inert conditions.

G Predicted Thermal Decomposition Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation A This compound B 3,5-Diphenylphenyl Radical A->B Δ (Heat) Homolytic Cleavage C Bromine Radical A->C Δ (Heat) Homolytic Cleavage D Hydrogen Abstraction B->D E Radical Combination B->E H Hydrogen Bromide (HBr) C->H + R-H -> + R• F 3,5-Diphenylbenzene D->F + R-H -> + R• G Higher MW Polyphenyls E->G + •Ph-Ph ->

Caption: Predicted radical decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for the comprehensive thermal analysis of this compound is depicted below.

G Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output cluster_interpretation Interpretation Sample This compound (Solid Powder) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Phase Transitions) DSC->DSC_Data Interpretation Determination of: - Thermal Stability - Decomposition Temperature - Melting Point - Enthalpy of Fusion TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Workflow for the thermal characterization of this compound.

Conclusion

This compound is predicted to be a thermally stable molecule, with decomposition likely initiated by the homolytic cleavage of the carbon-bromine bond at temperatures exceeding 400 °C. While specific experimental data is currently unavailable, the established analytical techniques of TGA and DSC, following the protocols outlined in this guide, can provide precise quantitative data on its thermal properties. The provided decomposition pathway and experimental workflow offer a solid foundation for researchers and professionals working with this compound to ensure its safe handling and to understand its behavior under thermal stress. Further experimental investigation is warranted to definitively characterize the thermal stability of this compound.

References

The Rising Star of Materials Science: A Technical Guide to 1-Bromo-3,5-diphenylbenzene and Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive technical guide exploring the burgeoning potential of 1-Bromo-3,5-diphenylbenzene in advanced materials science has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the synthesis, properties, and applications of this versatile chemical compound, with a particular focus on its role in the development of next-generation organic electronics.

This compound, a substituted aromatic compound, is emerging as a critical building block for a variety of high-performance materials. Its unique molecular architecture, characterized by a central phenyl ring flanked by two other phenyl groups and a reactive bromine atom, allows for the precise tuning of electronic and photophysical properties. This makes it an ideal candidate for creating novel materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.

Core Applications in Organic Electronics

The primary application of this compound lies in the synthesis of advanced materials for organic electronic devices. Its derivatives are being extensively investigated as:

  • Hole Transport Materials (HTMs) in Perovskite Solar Cells: The triphenylbenzene core of this compound provides a rigid, three-dimensional structure that is conducive to efficient hole transport. By functionalizing the molecule, researchers can fine-tune the highest occupied molecular orbital (HOMO) energy levels to better align with the valence band of perovskite absorbers, leading to improved device efficiency and stability.

  • Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the diphenylbenzene moiety makes it an excellent candidate for host materials in PhOLEDs. These hosts can effectively transfer energy to phosphorescent guest emitters, leading to highly efficient light emission.

  • Building Blocks for Thermally Activated Delayed Fluorescence (TADF) Emitters: The adaptable structure of this compound allows for its incorporation into complex molecules exhibiting TADF, a mechanism that enables near-100% internal quantum efficiency in OLEDs.

Synthesis and Material Properties

This compound is typically synthesized via a Suzuki coupling reaction between 1,3,5-tribromobenzene (B165230) and phenylboronic acid. The stoichiometry of the reactants is carefully controlled to favor the mono-substitution product.

Derivatives of this compound often exhibit high thermal stability, a crucial property for the longevity of electronic devices. The glass transition temperatures (Tg) of these materials are typically high, ensuring morphological stability in the amorphous solid state, which is beneficial for thin-film device fabrication.

Quantitative Data Summary

While specific performance data for materials directly derived from this compound is still emerging in the literature, the following table summarizes the performance of a perovskite solar cell utilizing a hole transport material based on a closely related 1,3,5-triphenylbenzene (B1329565) core. This data highlights the potential of this class of materials.

ParameterValue
Power Conversion Efficiency (PCE)12.14%
Open-Circuit Voltage (Voc)Data not available
Short-Circuit Current (Jsc)Data not available
Fill Factor (FF)Data not available

Note: This data is for a device using a derivative of 1,3,5-tris(2-bromophenyl)benzene (B372361) and is presented here as a proxy for the potential of this compound based materials.

Experimental Protocols

Synthesis of this compound

A general synthetic procedure involves the palladium-catalyzed Suzuki coupling reaction.

Materials:

  • 1,3,5-tribromobenzene

  • Phenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene/water or dioxane/water)

Procedure:

  • A reaction flask is charged with 1,3,5-tribromobenzene, phenylboronic acid, a palladium catalyst, and a base.

  • A suitable solvent mixture is added, and the reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is heated to reflux for a specified period, and the reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled, and the organic layer is separated.

  • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Logical Relationships in Material Design

The versatility of this compound stems from its utility as a scaffold for creating a wide array of functional molecules. The following diagram illustrates the logical workflow from the core molecule to its application in organic electronics.

logical_workflow Logical Workflow: From Core Molecule to Application A This compound (Core Building Block) B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Other Cross-Coupling Reactions A->D E Functionalized Triphenylbenzene Derivatives B->E C->E D->E F Hole Transport Materials (HTMs) E->F G OLED Host Materials E->G H TADF Emitters E->H I Perovskite Solar Cells F->I J Organic Light-Emitting Diodes (OLEDs) G->J H->J

Caption: Logical workflow from the core molecule to its application.

Future Outlook

The exploration of this compound and its derivatives in materials science is still in its early stages, yet the initial results are highly promising. Future research is expected to focus on the synthesis of a wider range of derivatives with tailored properties for specific applications. The development of more efficient and stable materials for OLEDs and solar cells will be a key area of investigation. Furthermore, the unique photophysical properties of these compounds may open up new avenues in the fields of chemical sensors and bio-imaging. As our understanding of the structure-property relationships in this class of materials grows, so too will their impact on the landscape of advanced materials.

1-Bromo-3,5-diphenylbenzene: A Versatile Precursor for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Bromo-3,5-diphenylbenzene is a key aromatic building block that has garnered significant attention in the field of organic electronics. Its rigid, diphenyl-substituted benzene (B151609) core provides a robust scaffold for the synthesis of a diverse range of functional materials. The strategically positioned bromine atom serves as a versatile reactive site, enabling the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of this compound as a precursor for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices. It details the synthesis of the precursor itself, its subsequent derivatization into functional materials, their key photophysical and electrochemical properties, and protocols for their integration into electronic devices.

Physicochemical Properties of this compound

A solid understanding of the fundamental properties of this compound is crucial for its effective use in synthesis.

PropertyValue
CAS Number 103068-20-8
Molecular Formula C₁₈H₁₃Br
Molecular Weight 309.20 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 105-106 °C[1][2]
Boiling Point 401.1 ± 14.0 °C at 760 mmHg (Predicted)[1][2]
Density ~1.309 g/cm³[1][2]
Solubility Good solubility in common organic solvents[1]

Synthesis of this compound

The synthesis of this compound is typically achieved via a Suzuki cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki Coupling

Materials:

Procedure:

  • To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium (B116648) (6.12 g, 3 mmol).[2]

  • Add distilled water (50 mL) and toluene (125 mL) to the reactor.[2]

  • Add 125 mL of 1,4-dioxane to the mixture.[2]

  • Stir the mixture and reflux for 24 hours.[2]

  • After the reaction is complete, separate the organic layer.

  • Concentrate the organic layer under reduced pressure.[2]

  • Purify the product by recrystallization from toluene and methanol to yield this compound. An 85% yield (21 g) has been reported for this procedure.[2]

G 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Reaction Suzuki Coupling (Reflux, 24h) 1,3,5-Tribromobenzene->Reaction Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Dioxane/Water Solvent->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Application as a Precursor for Star-Shaped Organic Electronic Materials

The structure of this compound makes it an ideal precursor for the synthesis of star-shaped molecules and dendrimers. These architectures are of great interest in organic electronics as they can suppress intermolecular interactions, leading to improved solubility and film-forming properties, and can enhance charge transport and light emission characteristics.

Synthesis of a Star-Shaped Hole Transport Material

A common strategy involves the Buchwald-Hartwig amination to couple amine-containing functional groups to the this compound core. This is particularly useful for creating hole-transporting materials (HTMs), which are essential components in OLEDs.

Example: Synthesis of a Triarylamine-based Star-Shaped Molecule

While a direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related synthesis starting from 1,3,5-tris(2-bromophenyl)benzene (B372361) demonstrates the principle. This involves the Buchwald-Hartwig amination with a diarylamine, such as 4,4'-dimethoxydiphenylamine, to create a star-shaped molecule with a triphenylamine (B166846) core.[1]

G Precursor This compound (or related brominated core) Reaction Buchwald-Hartwig Amination Precursor->Reaction Amine Diarylamine (e.g., Carbazole, Phenothiazine) Amine->Reaction Pd_catalyst Pd Catalyst Pd_catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product Star-shaped Hole Transport Material Reaction->Product G cluster_0 Device Fabrication cluster_1 Device Characterization Substrate_Cleaning Substrate Cleaning (e.g., ITO glass) HTL_Deposition Hole Transport Layer Deposition Substrate_Cleaning->HTL_Deposition EML_Deposition Emissive Layer Deposition HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (e.g., Al) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation IVL_Measurement Current-Voltage-Luminance Measurement Encapsulation->IVL_Measurement EL_Spectra Electroluminescence Spectra IVL_Measurement->EL_Spectra Efficiency_Calculation Efficiency Calculation (EQE, Power, Current) EL_Spectra->Efficiency_Calculation

References

An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a pivotal intermediate in organic synthesis with significant applications in materials science and pharmaceutical research. This document details the compound's discovery and historical context, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the development of dendrimers and organic light-emitting diodes (OLEDs). All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and History

While the precise moment of the first synthesis of this compound is not extensively documented in readily available literature, its utility as a building block in more complex molecular architectures has led to its characterization and use in various fields of chemical research. A notable early mention of its synthesis is found in a 1995 Ph.D. thesis by K. Zong from The University of Alabama, which focused on 1,3-dipolar cycloaddition reactions.[1]

A significant milestone in the formal characterization of this compound was the publication of its crystal structure in 2009 by Z.-Q. Wang et al. in Acta Crystallographica Section E.[2] This study provided precise data on bond lengths and angles, confirming the molecule's three-dimensional structure and intermolecular interactions. The compound is also known by several synonyms, including 5'-Bromo-1,1':3',1''-terphenyl and 5'-Bromo-m-terphenyl.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 103068-20-8
Molecular Formula C₁₈H₁₃Br
Molecular Weight 309.20 g/mol
Melting Point 105-106 °C
Boiling Point 401.1 ± 14.0 °C at 760 mmHg
Density ~1.309 g/cm³
Appearance White to almost white powder or crystalline solid

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

Suzuki-Miyaura Coupling Reaction

This synthetic route involves the reaction of 1,3,5-tribromobenzene (B165230) with phenylboronic acid in the presence of a palladium catalyst and a base.

Materials:

Procedure:

  • To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol).[3]

  • Add distilled water (50 mL), toluene (125 mL), and 1,4-dioxane (125 mL) to the reactor.[3]

  • Stir the mixture and reflux for 24 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of toluene and methanol to yield this compound (21 g, 85% yield).[3]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Product 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Mixing Mixing 1,3,5-Tribromobenzene->Mixing Phenylboronic acid Phenylboronic acid Phenylboronic acid->Mixing K2CO3 K2CO3 K2CO3->Mixing Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Mixing Toluene/Dioxane/H2O Toluene/Dioxane/H2O Toluene/Dioxane/H2O->Mixing Reflux (24h) Reflux (24h) Mixing->Reflux (24h) Heat Workup Workup Reflux (24h)->Workup Cooling & Separation Recrystallization Recrystallization Workup->Recrystallization Concentration This compound This compound Recrystallization->this compound

Suzuki-Miyaura Coupling for this compound Synthesis

Structural Information

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[2] The compound crystallizes with two crystallographically independent molecules in the asymmetric unit.[2] Key structural parameters are presented below.

ParameterMolecule 1Molecule 2Reference
C-Br bond length (Å) VariesVaries[2]
C-C bond length between rings (Å) VariesVaries[2]
Dihedral angles between adjacent benzene (B151609) rings (°) 26.85(2) and 39.99(2)29.90(2) and 38.01(2)[2]

Applications

This compound is a valuable intermediate in the synthesis of a variety of organic materials, particularly those with applications in materials science and electronics.

Dendrimer Synthesis

This compound is utilized as a building block in the synthesis of aromatic dendrimers.[3] Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The bromine atom on the this compound core provides a reactive site for further functionalization and the growth of dendritic branches.

Dendrimer_Synthesis_Concept Core This compound (Core) G1 Generation 1 Dendrons Core->G1 Coupling Reaction (e.g., Suzuki) G2 Generation 2 Dendrons G1->G2 Iterative Growth Dendrimer Higher Generation Dendrimer G2->Dendrimer Further Generations

Conceptual Workflow for Dendrimer Synthesis
Organic Light-Emitting Diodes (OLEDs)

This compound is a key intermediate in the synthesis of materials for OLEDs. Its rigid aromatic structure contributes to the thermal stability and charge-transport properties of the resulting materials, which are crucial for the performance and longevity of OLED devices. The bromo-functionality allows for the introduction of various substituents to fine-tune the electronic and optical properties of the final OLED materials.

Conclusion

This compound is a versatile and important compound in the field of organic synthesis. While its early history is not prominently documented, its utility in the construction of complex molecules like dendrimers and materials for OLEDs is well-established. The Suzuki-Miyaura coupling provides an efficient route for its synthesis, and its well-characterized structure makes it a reliable building block for the design of new functional materials. This guide provides essential information for researchers and professionals working with this compound, facilitating its application in further scientific and technological advancements.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. 1-Bromo-3,5-diphenylbenzene is a key substrate in this reaction for the synthesis of 1,3,5-triphenylbenzene (B1329565) and its derivatives. These products are of significant interest due to their applications as fluorescent core molecules in star-shaped dendrimers, organic light-emitting diodes (OLEDs), and as building blocks for covalent organic frameworks (COFs). This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Core Concepts and Applications

This compound serves as a sterically hindered aryl bromide, and its successful coupling requires carefully optimized reaction conditions. The resulting 1,3,5-triphenylbenzene core is a C3-symmetric molecule, a structural motif that is highly valuable in materials science and medicinal chemistry. The peripheral phenyl rings can be further functionalized to modulate the electronic and photophysical properties of the final compound.

Key Applications of 1,3,5-Triphenylbenzene Derivatives:

  • Organic Electronics: Utilized in the development of electroluminescent devices and as electrode materials.

  • Dendrimer Chemistry: Acts as a central scaffold for the synthesis of star-shaped molecules and dendrimers with unique photophysical properties.

  • Porous Materials: Substituted 1,3,5-triphenylbenzenes are employed as building blocks for metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), which have applications in gas storage and separation.

  • Fluorescent Sensors: The inherent fluorescence of the 1,3,5-triphenylbenzene core makes it a suitable platform for the development of chemical sensors.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Given the sterically hindered nature of the substrate, the choice of catalyst, ligand, and base is crucial for achieving high yields.

Protocol 1: General Procedure for the Synthesis of 1,3,5-Triphenylbenzene

This protocol details the coupling of this compound with phenylboronic acid.

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 309.2 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford 1,3,5-triphenylbenzene.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that yields can vary depending on the specific ligand, base, and solvent system used, as well as the electronic and steric properties of the boronic acid.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/EtOH/H₂O10024>90 (expected)
24-Methylphenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄Dioxane/H₂O9018High (expected)
34-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Toluene/H₂O10020High (expected)
44-Fluorophenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane10012High (expected)

Note: The yields presented are typical expectations based on similar reactions reported in the literature for sterically hindered aryl bromides. Actual yields may vary.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start reagents Combine this compound, arylboronic acid, and base in flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Solvent System catalyst->solvent reaction Heat and Stir Reaction Mixture (e.g., 90-100°C, 12-24h) solvent->reaction monitor Monitor Reaction Progress (TLC) reaction->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Obtain Pure Product purify->product

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-3,5-diphenylbenzene as a key building block. This sterically hindered aryl bromide is a valuable precursor for the synthesis of complex organic molecules, including functional materials and pharmaceutical intermediates. The protocols provided are based on established methodologies for palladium-catalyzed reactions and may require optimization for specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction allows for the synthesis of various terphenyl derivatives and more complex poly-aryl systems.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene (B28343)/EtOH/H₂O8012[Data not available in cited sources; typical yields for similar substrates are >80%]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10018[Data not available in cited sources; typical yields for similar substrates are >85%]
3Naphthalene-2-boronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane11024[Data not available in cited sources; typical yields for similar substrates are >80%]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (B145695)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3,5-triphenylbenzene (B1329565).

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Ar-Ar' Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction can be employed to introduce vinyl groups onto the 1,3,5-triphenylbenzene core.

Data Presentation: Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024[Data not available in cited sources; yields can vary significantly based on steric hindrance]
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP12018[Data not available in cited sources; side reactions may occur at high temperatures]
3Ethylene (1 atm)Pd₂(dba)₃ (1)DavePhos (2)Cy₂NMeDioxane11024[Data not available in cited sources; requires specialized equipment for handling gaseous reagents]

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Add styrene (1.2 mmol, 1.2 equiv.) to the mixture.

  • Heat the reaction to 100°C and stir for 24 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired stilbene (B7821643) derivative.

Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene-Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene-Complex Alkene Coordination Insertion-Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Ar-X Ar-X Alkene Alkene Substituted Alkene Substituted Alkene

Caption: Simplified catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides.

Data Presentation: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aniline (B41778)Pd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10016[Data not available in cited sources; high yields are expected with appropriate ligand selection]
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11020[Data not available in cited sources; sterically hindered amines may require more forcing conditions]
3Benzylamine[Pd(cinnamyl)Cl]₂ (1)BrettPhos (2.5)LHMDSTHF8012[Data not available in cited sources; primary amines are generally good coupling partners]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere

  • Glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • Inside a glovebox, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Add aniline (1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired N-(3,5-diphenylphenyl)aniline.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine-Complex Ar-Pd(II)-NHR'R''+ X- Ar-Pd(II)-X(L2)->Amine-Complex Amine Coordination Amido-Complex Ar-Pd(II)-NR'R''(L2) Amine-Complex->Amido-Complex Deprotonation (Base) Amido-Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-X Ar-X HNR'R'' HNR'R'' Ar-NR'R'' Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.[1][2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for synthesizing arylalkynes.

Data Presentation: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6512[Data not available in cited sources; good to excellent yields are common for this reaction]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene7010[Data not available in cited sources; TMS group can be removed post-coupling]
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)PiperidineDMF8016[Data not available in cited sources; aliphatic alkynes are also suitable partners]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

  • Inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 65°C for 12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and salts.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 1,3-diphenyl-5-(phenylethynyl)benzene.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Alkyne Coordination & Deprotonation (Base, H-C≡CR) Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX Ar-X Ar-X H-C≡CR H-C≡CR Ar-C≡CR Ar-C≡CR

Caption: Simplified representation of the dual catalytic cycles in the Sonogashira coupling.

Disclaimer: The quantitative data in the tables are based on typical yields for analogous substrates and should be considered as estimates. Actual yields for reactions with this compound may vary and require experimental optimization. The provided protocols are intended as a starting point for methodology development. All reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

experimental protocol for Sonogashira coupling with 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and optimized experimental protocol for the Sonogashira cross-coupling of the sterically hindered aryl bromide, 1-Bromo-3,5-diphenylbenzene, with various terminal alkynes. The Sonogashira reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the construction of complex molecular architectures.[1][2] The protocol described herein addresses the challenges associated with sterically demanding substrates by employing a carefully selected catalyst system and optimized reaction conditions. This methodology provides a reliable pathway for the synthesis of a diverse range of 1,3-diphenyl-5-alkynylbenzene derivatives, which are valuable building blocks in materials science and drug discovery. All quantitative data, including reagent stoichiometry and expected product yields, are presented in tabular format for clarity and reproducibility. Additionally, a graphical representation of the experimental workflow is provided to facilitate procedural understanding.

Introduction

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has become an indispensable tool for the synthesis of substituted alkynes.[1][2] These products are key intermediates in the preparation of pharmaceuticals, natural products, and advanced organic materials.[3] While the reaction is generally high-yielding and tolerates a wide variety of functional groups, substrates with significant steric hindrance, such as this compound, can present a significant challenge.[4][5][6] The steric bulk surrounding the reaction center can impede the oxidative addition of the aryl bromide to the palladium catalyst, a critical step in the catalytic cycle.[6]

To overcome this limitation, the selection of an appropriate phosphine (B1218219) ligand is paramount. Bulky, electron-rich phosphine ligands have been shown to enhance the reactivity of sterically hindered aryl bromides in Sonogashira couplings.[4][5] This protocol employs a palladium catalyst in conjunction with a bulky trialkylphosphine ligand to facilitate the efficient coupling of this compound with a variety of terminal alkynes.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or a similar bulky phosphine ligand

  • Triethylamine (B128534) (TEA), anhydrous

  • Toluene (B28343), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Ligand Addition: Add the bulky phosphine ligand, such as tri-tert-butylphosphine (0.04 mmol, 4 mol%), to the reaction mixture.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following table summarizes the representative reagents and expected yields for the Sonogashira coupling of this compound with various terminal alkynes under the optimized conditions described above.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene1,3-Diphenyl-5-(phenylethynyl)benzene85-95
21-Hexyne1-(Hex-1-yn-1-yl)-3,5-diphenylbenzene80-90
3Trimethylsilylacetylene((3,5-Diphenylphenyl)ethynyl)trimethylsilane90-98
4Propargyl alcohol3-(3,5-Diphenylphenyl)prop-2-yn-1-ol70-80

Experimental Workflow Diagram

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to Schlenk flask B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Anhydrous Toluene, Triethylamine, and Bulky Ligand B->C D 4. Add Terminal Alkyne C->D E 5. Heat to 80°C and Stir (Monitor by TLC) D->E F 6. Cool, Dilute with EtOAc, and Filter through Celite E->F G 7. Wash with aq. NH₄Cl and Brine F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Flash Column Chromatography H->I Product Final Product I->Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Conclusion

This application note provides a detailed and optimized protocol for the Sonogashira coupling of the sterically challenging substrate, this compound. The use of a bulky phosphine ligand is critical for achieving high yields. The described methodology is broadly applicable to a range of terminal alkynes, offering a reliable and efficient route to valuable 1,3-diphenyl-5-alkynylbenzene derivatives. This protocol is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diode (OLED) Materials from 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diphenylbenzene is a versatile building block in the synthesis of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Its rigid, aromatic core provides a robust scaffold for the construction of high-performance Hole Transport Materials (HTMs), Electron Transport Materials (ETMs), and host materials for the emissive layer. The presence of a reactive bromine atom allows for facile functionalization through various cross-coupling reactions, enabling the precise tuning of the electronic and physical properties of the final material.

This document provides detailed protocols for the synthesis of a model triarylamine-based Hole Transport Material (HTM) using this compound as a key precursor. The methodologies described herein are based on well-established palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are fundamental transformations in the synthesis of OLED materials.

Key Applications in OLED Material Synthesis

The 3,5-diphenylbenzene moiety, when incorporated into organic molecules, can impart several desirable properties for OLED applications:

  • High Thermal Stability: The rigid, multi-ring structure contributes to a high glass transition temperature (Tg), which is crucial for the operational stability and lifetime of OLED devices.

  • Good Morphological Stability: The bulky nature of the diphenylphenyl group can disrupt intermolecular packing, leading to the formation of stable amorphous films and preventing crystallization, which can be detrimental to device performance.

  • Tunable Electronic Properties: The core structure can be readily modified with various electron-donating or electron-accepting groups to fine-tune the HOMO and LUMO energy levels for efficient charge injection and transport.

This compound is a key starting material for synthesizing:

  • Hole Transport Materials (HTMs): By coupling with electron-rich moieties like diarylamines or carbazoles, materials with excellent hole mobility can be prepared.

  • Host Materials: The wide bandgap of the diphenylbenzene core makes it a suitable scaffold for hosting phosphorescent or fluorescent emitters in the emissive layer.

  • Emitting Materials: Further functionalization with chromophoric units can lead to the development of novel light-emitting dopants.

Experimental Protocols

This section details the synthesis of a model triarylamine-based Hole Transport Material, N,N-diphenyl-(3,5-diphenyl)aniline , via a Buchwald-Hartwig amination reaction.

Protocol 1: Synthesis of N,N-diphenyl-(3,5-diphenyl)aniline via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with diphenylamine (B1679370).

Reaction Scheme:

G reactant1 This compound reagents Pd(OAc)2 (cat.) P(t-Bu)3 (cat.) NaOt-Bu Toluene (B28343), 110 °C reactant1->reagents reactant2 Diphenylamine reactant2->reagents product N,N-diphenyl-(3,5-diphenyl)aniline reagents->product

Figure 1. Synthetic pathway for N,N-diphenyl-(3,5-diphenyl)aniline.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound309.211.0309 mg
Diphenylamine169.221.2203 mg
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)224.500.024.5 mg
Tri(tert-butyl)phosphine (P(t-Bu)₃)202.290.048.1 mg
Sodium tert-butoxide (NaOt-Bu)96.101.4135 mg
Anhydrous Toluene--10 mL

Procedure:

  • To an oven-dried Schlenk flask, add this compound (309 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • In a separate glovebox or under an argon stream, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(tert-butyl)phosphine (8.1 mg, 0.04 mmol) in 1 mL of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 9 mL of anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and quench with 20 mL of distilled water.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:dichloromethane gradient to afford the pure product, N,N-diphenyl-(3,5-diphenyl)aniline.

Protocol 2: Synthesis of 9-(3,5-diphenylphenyl)-9H-carbazole via Suzuki-Miyaura Coupling

This protocol outlines a potential synthetic route to a carbazole-based material using a Suzuki-Miyaura coupling.

Reaction Scheme:

G reactant1 This compound reagents Pd(PPh3)4 (cat.) K2CO3 Toluene/H2O, 90 °C reactant1->reagents reactant2 9H-Carbazole-9-boronic acid reactant2->reagents product 9-(3,5-diphenylphenyl)-9H-carbazole reagents->product

Figure 2. Synthetic pathway for 9-(3,5-diphenylphenyl)-9H-carbazole.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound309.211.0309 mg
9H-Carbazole-9-boronic acid211.031.2253 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.213.0415 mg
Toluene--15 mL
Water--5 mL

Procedure:

  • In a Schlenk flask, dissolve this compound (309 mg, 1.0 mmol) and 9H-Carbazole-9-boronic acid (253 mg, 1.2 mmol) in 15 mL of toluene.

  • Add an aqueous solution of potassium carbonate (415 mg in 5 mL of water).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture under an argon atmosphere.

  • Heat the mixture to 90 °C and stir vigorously for 18 hours.

  • Monitor the reaction by TLC (hexane:dichloromethane 8:2).

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane:dichloromethane gradient to yield the desired product.

Performance Data of Analogous OLED Devices

Hole Transport Material (HTM)Device StructureMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)
N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)ITO/NPB (60 nm)/Alq₃ (75 nm)/LiF (1 nm)/Al (100 nm)~1.5>10,000~3.0
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)ITO/TCTA (40 nm)/CBP:Ir(ppy)₃ (20 nm)/BCP (10 nm)/Alq₃ (30 nm)/LiF (1 nm)/Al (100 nm)~19>50,000~2.8
N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine (TPD)ITO/TPD (50 nm)/Alq₃ (50 nm)/Mg:Ag (100 nm)~1.2~15,000~3.5

Data presented is for illustrative purposes and is based on typical values reported in the literature for analogous compounds. Actual performance will vary depending on the specific molecular structure, device architecture, and fabrication conditions.

Logical Workflow for OLED Material Synthesis and Device Fabrication

The following diagram illustrates the general workflow from precursor to a functional OLED device.

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Testing start This compound reaction Cross-Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) start->reaction purification Purification (Column Chromatography, Sublimation) reaction->purification characterization Material Characterization (NMR, MS, TGA, DSC, CV) purification->characterization deposition Organic Layer Deposition (Vacuum Thermal Evaporation) characterization->deposition substrate Substrate Cleaning (ITO Glass) substrate->deposition cathode Cathode Deposition deposition->cathode encapsulation Device Encapsulation cathode->encapsulation testing Electroluminescence Measurement (EQE, Luminance, CIE) encapsulation->testing lifetime Lifetime Testing testing->lifetime

Figure 3. General workflow from material synthesis to device testing.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of advanced organic materials for OLED applications. The synthetic protocols provided herein for palladium-catalyzed cross-coupling reactions offer a robust and adaptable methodology for creating novel hole transport materials and other key OLED components. The inherent properties of the 3,5-diphenylbenzene core, such as high thermal and morphological stability, make it an attractive scaffold for the development of next-generation OLED materials with enhanced performance and longevity. The provided data on analogous compounds suggests that materials derived from this precursor have the potential to achieve high efficiency in OLED devices. Further research and development in this area are warranted to fully explore the potential of this promising building block.

Application Notes and Protocols for the Synthesis of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diphenylbenzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring a central phenyl ring with a bromine atom and two flanking phenyl groups, allows for further functionalization, making it a key intermediate in the construction of complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound from 1,3,5-tribromobenzene (B165230) via a selective Suzuki-Miyaura cross-coupling reaction. The presented methodology is robust and has been optimized for high yield and selectivity.

Principle of the Method

The synthesis of this compound from 1,3,5-tribromobenzene is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl halide (1,3,5-tribromobenzene) and an organoboron compound (phenylboronic acid). By carefully controlling the stoichiometry of the reactants, a selective double coupling can be achieved, replacing two of the three bromine atoms with phenyl groups while retaining the third bromine for potential subsequent transformations. The reaction is catalyzed by a palladium complex, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a base to activate the boronic acid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1,3,5-Tribromobenzene1.0 mmol
Phenylboronic Acid2.2 mmol
Catalyst
Tetrakis(triphenylphosphine)palladium(0)0.03 mmol
Base
Sodium Carbonate (2M aqueous solution)2.0 mL
Solvent System
Toluene (B28343)5.0 mL
Ethanol (B145695)2.0 mL
Reaction Conditions
Temperature80 °C
Reaction Time12 hours
Product Yield
Isolated Yield of this compound85%

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

  • 1,3,5-Tribromobenzene (TBB)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 mmol, 314.8 mg).

    • Add phenylboronic acid (2.2 mmol, 268.2 mg).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

    • The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add 5.0 mL of anhydrous toluene and 2.0 mL of ethanol to the flask via syringe.

    • Prepare a 2M aqueous solution of sodium carbonate and add 2.0 mL to the reaction mixture.

  • Reaction Execution:

    • The reaction mixture is heated to 80 °C with vigorous stirring.

    • The reaction is allowed to proceed for 12 hours. The progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Work-up:

    • After 12 hours, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with 20 mL of ethyl acetate and transferred to a separatory funnel.

    • The organic layer is washed with 20 mL of deionized water and then with 20 mL of brine.

    • The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Purification:

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: 1,3,5-Tribromobenzene Phenylboronic Acid Pd(PPh3)4 solvents Add Solvents: Toluene Ethanol reagents->solvents base Add Base: 2M aq. Na2CO3 solvents->base heat Heat to 80°C Stir for 12h base->heat extract Extraction with Ethyl Acetate heat->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate chromatography Column Chromatography evaporate->chromatography product This compound chromatography->product

Application Notes and Protocols: 1-Bromo-3,5-diphenylbenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 1-Bromo-3,5-diphenylbenzene in the synthesis of marketed pharmaceutical intermediates is not extensively documented in publicly available literature. However, its structural motif, a terphenyl scaffold, is of significant interest in medicinal chemistry. These application notes, therefore, highlight its potential utility based on established synthetic methodologies and the known biological relevance of multi-aryl scaffolds. The protocols provided are representative examples for the functionalization of sterically hindered aryl bromides and can be adapted for this compound.

Introduction

This compound is an aromatic compound featuring a central brominated phenyl ring flanked by two other phenyl groups. The bromine atom serves as a versatile synthetic handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-aryl structures. Such scaffolds are increasingly recognized for their therapeutic potential, particularly in targeting protein-protein interactions.[1][2] This document outlines the prospective applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on creating terphenyl-based compounds.

Potential Applications in Medicinal Chemistry

The rigid, extended structure of the terphenyl core makes it an attractive scaffold for designing inhibitors of protein-protein interactions (PPIs). One notable example is the development of small-molecule inhibitors targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint.[1][2][3] Molecules that can block this interaction are a cornerstone of modern cancer immunotherapy. This compound can serve as a key starting material for the synthesis of novel terphenyl-based PD-1/PD-L1 inhibitors.

Additionally, p-terphenyl (B122091) derivatives have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[4][5][6] The derivatization of the this compound core through cross-coupling reactions allows for the exploration of this chemical space to develop new therapeutic agents.

Key Synthetic Transformations

The bromine atom on the this compound core is amenable to several key synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity.

  • Suzuki-Miyaura Coupling: For the formation of new carbon-carbon bonds by coupling with boronic acids or esters. This is particularly useful for adding further aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing primary or secondary amines which can be crucial for interacting with biological targets.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes, which can act as linkers or pharmacophoric elements.

Experimental Protocols

The following are detailed, representative protocols for the functionalization of sterically hindered aryl bromides, which are applicable to this compound.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from the synthesis of sterically hindered biaryls and is suitable for coupling this compound with an arylboronic acid.[7][8][9]

Reaction Scheme:

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add additional anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol is a general method for the amination of electron-rich and sterically hindered aryl bromides.[10][11][12]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol describes a copper-free Sonogashira coupling suitable for sterically demanding aryl bromides.[13][14][15]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium(II) chloride (PdCl₂, 2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add PdCl₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, this compound, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 24 hours or heat to 60 °C for 4-8 hours if the reaction is sluggish.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the cross-coupling of sterically hindered aryl bromides, which can be used as a starting point for the optimization of reactions with this compound.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Dioxane10012-2475-95
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOtBuToluene11018-2470-90
Sonogashira PdCl₂ / XPhosCs₂CO₃THF25-604-2465-85

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic utility of this compound as a versatile intermediate for generating diverse molecular scaffolds.

G cluster_0 Cross-Coupling Reactions cluster_1 Potential Pharmaceutical Scaffolds A This compound B Suzuki-Miyaura (C-C bond formation) A->B  Pd catalyst,  Boronic Acid, Base C Buchwald-Hartwig (C-N bond formation) A->C  Pd catalyst,  Amine, Base D Sonogashira (C-C triple bond formation) A->D  Pd catalyst,  Alkyne, Base E Tetra-aryl Scaffold B->E F Aryl-amino Derivative C->F G Aryl-alkyne Adduct D->G H PPI Inhibitors E->H F->H I Bioactive Terphenyls G->I

Caption: Synthetic utility of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway, a target for which terphenyl-based inhibitors have been developed. A molecule synthesized from this compound could potentially act as an inhibitor in this pathway.

G cluster_0 Antigen Presenting Cell (APC) or Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruits & Activates TCR TCR PI3K PI3K TCR->PI3K Activates SHP2->PI3K Dephosphorylates (Inhibits) AKT AKT PI3K->AKT TCellActivation T-Cell Activation (Cytokine Release, Proliferation) AKT->TCellActivation Inhibitor Terphenyl Inhibitor (from this compound) Inhibitor->PDL1 Blocks Binding

Caption: Inhibition of the PD-1/PD-L1 signaling pathway.

References

Application Notes and Protocols for the Functionalization of 1-Bromo-3,5-diphenylbenzene in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of 1-Bromo-3,5-diphenylbenzene, a versatile building block for the synthesis of novel organic materials with applications in optoelectronics and other advanced fields. This document details key synthetic protocols, presents quantitative data for common cross-coupling reactions, and outlines the properties of the resulting materials.

Introduction

This compound is an aromatic compound featuring a central phenyl ring substituted with a bromine atom and two flanking phenyl groups.[1] This unique structure provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide array of functional moieties. The bulky diphenylbenzene core imparts significant steric hindrance, which can influence the photophysical and thermal properties of its derivatives, often leading to materials with high glass transition temperatures and good morphological stability, desirable traits for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2][3]

Key Functionalization Reactions

The bromine atom on the this compound scaffold serves as an excellent leaving group for several palladium-catalyzed cross-coupling reactions. The most common and effective methods for its functionalization include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: Synthesis of Triaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids and their esters. This reaction is widely used to synthesize triaryl derivatives, which are often employed as core structures in hole transport materials and blue emitters in OLEDs.[4][5]

General Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents This compound Arylboronic Acid Base (e.g., K2CO3, Cs2CO3) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Solvent Degassed Solvent (e.g., Toluene (B28343), Dioxane, DME) Heating Heat to Reaction Temperature (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling:

A detailed protocol for the Suzuki-Miyaura coupling of a substituted 5-bromoindazole, which can be adapted for this compound, is as follows:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent such as dimethoxyethane (DME).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired triaryl product.[6]

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80285
1-bromo-4-nitrobenzenephenylboronic acidGO@NHC-PdK₂CO₃EtOH/H₂O800.598

Note: This data is for analogous aryl bromides to provide a reference for expected yields and conditions.[7][8]

Buchwald-Hartwig Amination: Synthesis of Triarylamines

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[9] This reaction is instrumental in synthesizing triarylamine derivatives from this compound. Triarylamines are a critical class of materials used as hole transport layers (HTLs) in OLEDs due to their excellent charge-carrying capabilities and thermal stability.[3][10]

General Experimental Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents This compound Amine Base (e.g., NaOtBu, K3PO4) Catalyst Palladium Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, RuPhos) Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Heating Heat to Reaction Temperature (e.g., 100 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination:

A general protocol for the Buchwald-Hartwig amination of an aryl bromide is as follows:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable ligand like XPhos (0.04 eq.).

  • Base Addition: Add a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Solvent Addition: Add an anhydrous solvent such as toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at approximately 100 °C. Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired triarylamine.[11]

Data Presentation: Buchwald-Hartwig Amination of Bromobenzene (B47551) with Various Amines

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Conversion (%)
Carbazole (B46965)[Pd(allyl)Cl]₂ / XPhost-BuONaToluene10024>99
Diphenylamine[Pd(allyl)Cl]₂ / [t-Bu₃PH]BF₄t-BuONaToluene1002496
Phenoxazine[Pd(allyl)Cl]₂ / DavePhost-BuONaToluene10024>99
Phenothiazine[Pd(allyl)Cl]₂ / DavePhost-BuONaToluene1002499
9,9-dimethyl-9,10-dihydroacridine[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene1002498

Note: This data is based on the amination of bromobenzene and serves as a guide for selecting optimal conditions.[12]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is crucial for synthesizing conjugated materials with extended π-systems, which are of interest for their electronic and photophysical properties.

General Experimental Workflow for Sonogashira Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents This compound Terminal Alkyne Base (e.g., Et3N, HNiPr2) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Copper(I) Co-catalyst (e.g., CuI) Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., THF, DMF) Stirring Stir at Room Temp or Heat Inert_Atmosphere->Stirring Monitoring Monitor Progress (TLC or GC-MS) Stirring->Monitoring Quenching Quench and Extract Monitoring->Quenching Purification Purify by Column Chromatography Quenching->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General workflow for Sonogashira coupling.

Detailed Protocol for Sonogashira Coupling:

A general protocol for the Sonogashira coupling is as follows:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous solvent like DMF.

  • Catalyst and Base Addition: Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), a copper(I) co-catalyst like CuI (0.10 eq.), and a base, for example, diisopropylamine (B44863) (HNiPr₂) (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired arylalkyne.[10]

Data Presentation: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Yield (%)
IodobenzenePd₆L₈ nanoballEt₃NToluene8096
BromobenzenePd₆L₈ nanoballEt₃NToluene8085

Note: This data for iodo- and bromobenzene provides a baseline for the reactivity in Sonogashira couplings.[13]

Applications in Novel Materials

The functionalized derivatives of this compound are key components in a variety of advanced materials, particularly for organic electronics.

Hole Transport Materials (HTMs)

Triarylamine derivatives synthesized via Buchwald-Hartwig amination of this compound serve as excellent hole transport materials. The bulky 3,5-diphenylphenyl core helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity. These materials typically exhibit high thermal stability and suitable HOMO levels for efficient hole injection from the anode and transport to the emissive layer in OLEDs.[2][3]

Properties of a Representative Hole Transport Material:

PropertyValue
Decomposition Temperature (Td)> 400 °C
Glass Transition Temperature (Tg)> 190 °C
Triplet Energy (ET)2.56 - 2.74 eV

Data for analogous carbazole and dibenzo[b,d]furan-based HTMs.[2]

Blue Emitting Materials

By coupling this compound with suitable chromophores through Suzuki-Miyaura or other cross-coupling reactions, highly efficient deep-blue emitters can be synthesized. The twisted structure induced by the 3,5-diphenylphenyl unit can suppress intermolecular interactions and lead to high photoluminescence quantum yields (PLQY) in the solid state.[4] These materials are sought after for full-color displays and solid-state lighting applications.[14][15]

Photophysical Properties of a Deep-Blue Emitter:

PropertyValue
Emission Wavelength (in PMMA)390 - 405 nm
Photoluminescence Quantum Yield (in PMMA)up to 0.96
CIE Coordinates (y)< 0.1

Data for a diphenylamino terphenyl emitter.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functional organic materials. The straightforward functionalization through established cross-coupling methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allows for the fine-tuning of the electronic and physical properties of the resulting molecules. The derivatives of this compound have demonstrated significant potential in the development of high-performance materials for OLEDs and other organic electronic devices, particularly as stable and efficient hole transport and blue-emitting materials. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this promising molecular scaffold.

References

Application Notes and Protocols for the Industrial Synthesis of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Bromo-3,5-diphenylbenzene, a key intermediate in the production of advanced materials and active pharmaceutical ingredients (APIs). The primary method detailed is a robust and scalable Suzuki-Miyaura cross-coupling reaction. An alternative Grignard reaction route is also discussed for comparative purposes. This guide includes detailed experimental protocols, safety and handling information, quality control parameters, a cost analysis for industrial-scale production, and considerations for waste management.

Introduction

This compound is a crucial building block in organic synthesis, valued for its utility in creating complex molecular architectures. Its applications span from the development of organic light-emitting diodes (OLEDs) to the synthesis of novel pharmaceutical compounds. The growing demand for this intermediate necessitates a well-defined, scalable, and economically viable manufacturing process. This document outlines such a process, focusing on the Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene (B165230) with phenylboronic acid, a method known for its high yield and functional group tolerance.

Comparative Synthesis Routes

Two primary synthetic strategies are considered for the industrial production of this compound: the Suzuki-Miyaura cross-coupling and a Grignard-based approach.

FeatureSuzuki-Miyaura CouplingGrignard Reaction
Starting Materials 1,3,5-Tribromobenzene, Phenylboronic Acid1,3,5-Tribromobenzene, Phenylmagnesium Bromide
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)None (or transition metal co-catalyst)
Reaction Conditions Generally mild, tolerates moisture and air to some extentRequires strictly anhydrous conditions
Yield High (typically >85%)Variable, can be lower due to side reactions
Functional Group Tolerance ExcellentLimited, reacts with acidic protons
Safety Concerns Toxicity of palladium catalyst and phosphine (B1218219) ligandsHighly exothermic, pyrophoric nature of Grignard reagents
Cost Higher catalyst cost, but potential for recyclingLower reagent cost
Waste Stream Palladium and boron-containing wasteMagnesium salts

The Suzuki-Miyaura reaction is the recommended route for industrial-scale synthesis due to its higher and more reliable yields, milder reaction conditions, and superior functional group tolerance, which simplifies the overall process and reduces the likelihood of batch failure.

Experimental Protocols: Suzuki-Miyaura Synthesis

This section details the industrial-scale protocol for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
1,3,5-Tribromobenzene626-39-1314.80≥98%
Phenylboronic Acid98-80-6121.93≥99%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56≥99%
Potassium Carbonate584-08-7138.21≥99%
Toluene (B28343)108-88-392.14Anhydrous
1,4-Dioxane (B91453)123-91-188.11Anhydrous
Methanol (B129727)67-56-132.04ACS Grade
Deionized Water7732-18-518.02N/A
Equipment
  • Glass-lined or stainless steel reactor (e.g., 1000 L) with overhead stirrer, reflux condenser, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

  • Agitated Nutsche Filter Dryer (ANFD).

  • Vacuum pump.

  • Inert gas (Nitrogen) supply.

Reaction Workflow

reagents Charge Reactor: - 1,3,5-Tribromobenzene - Phenylboronic Acid - K₂CO₃ - Toluene, 1,4-Dioxane, Water catalyst Add Catalyst: - Pd(PPh₃)₄ reagents->catalyst reaction Heat to Reflux (e.g., 85-95 °C) for 24 hours under N₂ catalyst->reaction workup Cool and Separate Layers reaction->workup extraction Extract Aqueous Layer with Toluene workup->extraction combine Combine Organic Layers extraction->combine wash Wash with Brine combine->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crystallize Recrystallize from Toluene/Methanol concentrate->crystallize isolate Filter and Dry (Agitated Nutsche Filter Dryer) crystallize->isolate product This compound isolate->product

Figure 1: Industrial Synthesis Workflow for this compound.
Detailed Synthesis Protocol (Based on a 100 kg batch)

  • Reactor Charging: In a 1000 L reactor under a nitrogen atmosphere, charge 1,3,5-tribromobenzene (100 kg, 317.6 mol), phenylboronic acid (92.8 kg, 761.1 mol), and potassium carbonate (131.6 kg, 952.2 mol).

  • Solvent Addition: Add toluene (500 L), 1,4-dioxane (500 L), and deionized water (200 L).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2.4 kg, 2.08 mol).

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 24 hours with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS.

  • Cooling and Phase Separation: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 100 L).

  • Combine and Wash: Combine all organic layers and wash with brine (100 L).

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Crystallization: To the crude product, add hot toluene until fully dissolved. Slowly add methanol while stirring until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for at least 4 hours to complete crystallization.

  • Isolation and Drying: Filter the solid product using an Agitated Nutsche Filter Dryer (ANFD). Wash the filter cake with cold methanol. Dry the product under vacuum at 60 °C until a constant weight is achieved.

Expected Yield: 85-90% Expected Purity: >99.5%

Safety and Handling

SubstanceHazard SummaryPPE
1,3,5-Tribromobenzene Skin, eye, and respiratory irritant.[1]Safety glasses, gloves, lab coat, respirator
Phenylboronic Acid Harmful if swallowed.[2][3][4][5][6]Safety glasses, gloves, lab coat
Pd(PPh₃)₄ Air sensitive. May cause skin irritation.[7]Safety glasses, gloves, lab coat
Toluene Flammable liquid and vapor. Harmful if inhaled.Flame-retardant lab coat, safety glasses, gloves, respirator
1,4-Dioxane Flammable liquid and vapor. Suspected carcinogen.Flame-retardant lab coat, safety glasses, gloves, respirator
  • All operations should be conducted in a well-ventilated area, under an inert atmosphere where specified.

  • Ground all equipment to prevent static discharge.

  • Have appropriate fire suppression equipment readily available.

Quality Control

Adherence to strict quality control parameters is essential for pharmaceutical intermediates.[8][9][10][11][12]

TestSpecificationMethod
Appearance Off-white to light yellow crystalline powderVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, FT-IR
Assay ≥ 99.5%HPLC
Melting Point 117-121 °CMelting Point Apparatus
Residual Solvents Toluene: ≤ 890 ppm, Methanol: ≤ 3000 ppmGC-HS
Heavy Metals (Palladium) ≤ 10 ppmICP-MS

Potential Impurities to Monitor:

  • Unreacted 1,3,5-tribromobenzene

  • Phenylboronic acid and its anhydride

  • Homocoupled biphenyl (B1667301) (from phenylboronic acid)

  • Triphenylphosphine oxide

Cost Analysis (per 100 kg Batch)

This is an estimated cost analysis and will vary based on supplier and market conditions.

ItemQuantityEstimated Bulk Price (USD/kg)Estimated Cost (USD)
1,3,5-Tribromobenzene100 kg20 - 402,000 - 4,000
Phenylboronic Acid92.8 kg30 - 502,784 - 4,640
Pd(PPh₃)₄2.4 kg10,000 - 15,00024,000 - 36,000
Potassium Carbonate131.6 kg2 - 5263 - 658
Solvents & Other Reagents~1000 L-2,000 - 4,000
Total Estimated Cost 31,047 - 49,298

Waste Management and Catalyst Recycling

A significant portion of the cost is associated with the palladium catalyst. Implementing a catalyst recycling program is crucial for economic viability and sustainability.

cluster_0 Waste Streams cluster_1 Treatment & Recycling aqueous_waste Aqueous Waste (Potassium salts, residual organics) aqueous_treatment Wastewater Treatment aqueous_waste->aqueous_treatment solid_waste Solid Waste (Spent catalyst, filter aids) catalyst_recycling Palladium Recovery (e.g., Incineration, Leaching) solid_waste->catalyst_recycling solvent_waste Solvent Waste (Toluene, Methanol, Dioxane) solvent_distillation Solvent Distillation and Recovery solvent_waste->solvent_distillation

Figure 2: Waste Management and Recycling Logical Flow.
  • Palladium Recovery: Spent catalyst and palladium-containing residues should be collected for recovery. Methods include incineration to burn off organic matter followed by acid leaching of the palladium, or using scavenger resins.[2][3][4][5][13] Recovered palladium can be reprocessed into fresh catalyst.

  • Solvent Waste: Toluene, methanol, and dioxane should be collected and subjected to fractional distillation for recovery and reuse.

  • Aqueous Waste: The aqueous stream containing potassium salts should be neutralized and treated in a wastewater treatment facility.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway for the industrial synthesis of this compound. By implementing robust quality control measures, efficient purification techniques such as crystallization in an Agitated Nutsche Filter Dryer, and a comprehensive catalyst recycling program, this process can be both economically and environmentally sustainable for large-scale production. Careful adherence to safety protocols is paramount throughout the manufacturing process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Bromo-3,5-diphenylbenzene synthesis. The content is structured to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, particularly via the Suzuki-Miyaura cross-coupling reaction of 1,3,5-tribromobenzene (B165230) with phenylboronic acid.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air and moisture stable.
Poor quality of reagentsUse high-purity 1,3,5-tribromobenzene and phenylboronic acid. Ensure the solvent is anhydrous and degassed.
Inappropriate baseThe choice of base is critical for activating the boronic acid. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Suboptimal temperatureThe reaction temperature may be too low for efficient catalytic turnover or too high, leading to catalyst decomposition. Optimize the temperature, typically in the range of 80-110 °C.
Presence of oxygenThe palladium(0) catalyst is sensitive to oxygen. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Formation of Multiple Products (Di- and Tri-substituted Byproducts) Incorrect stoichiometryCarefully control the stoichiometry of phenylboronic acid to favor mono-substitution. A slight excess of 1,3,5-tribromobenzene may be used.
High catalyst loadingHigher catalyst concentrations can sometimes lead to over-arylation. Optimize the catalyst loading to the lowest effective concentration.
Prolonged reaction timeMonitor the reaction progress closely using TLC or GC-MS and quench the reaction once the desired mono-substituted product is maximized.
Ligand choiceThe steric and electronic properties of the phosphine (B1218219) ligand can influence selectivity. Consider using bulky monodentate ligands which can favor the coupling of less sterically hindered positions.
Presence of Homocoupling Product (Biphenyl) Oxidative homocoupling of boronic acidThis can be caused by the presence of oxygen or Pd(II) species. Ensure thorough degassing and use a high-quality Pd(0) source.
Reductive coupling of the aryl halideThis is a less common side reaction but can occur under certain conditions.
Incomplete Consumption of Starting Material (1,3,5-Tribromobenzene) Insufficient amount of boronic acidUse a slight excess of phenylboronic acid (e.g., 1.1-1.2 equivalents) relative to the desired degree of substitution.
Deactivation of the catalystThe catalyst may have been poisoned by impurities or degraded over time. Add a fresh batch of catalyst if the reaction stalls.
Protodeboronation of phenylboronic acidThe boronic acid can be converted back to benzene (B151609) in the presence of water and base, especially at higher temperatures. Use anhydrous conditions and a suitable base to minimize this side reaction.
Difficult Purification Close polarity of productsThe mono-, di-, and tri-substituted products, along with the starting material, can have very similar polarities, making separation by column chromatography challenging.
Optimize the eluent system for column chromatography. Consider using a non-polar solvent system with a gradual increase in polarity. Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 1,3,5-tribromobenzene with two equivalents of phenylboronic acid in the presence of a palladium catalyst and a base. By carefully controlling the stoichiometry, selective mono-arylation can be achieved to yield the desired product.

Q2: How can I improve the selectivity for the mono-substituted product?

A2: To enhance the yield of this compound and minimize the formation of di- and tri-substituted byproducts, consider the following:

  • Stoichiometry: Use a precise molar ratio of 1,3,5-tribromobenzene to phenylboronic acid (e.g., 1:2). A slight excess of the tribromobenzene can also favor mono-substitution.

  • Reaction Time: Monitor the reaction progress closely and stop it when the concentration of the desired product is at its maximum.

  • Catalyst and Ligand: Employ a catalyst system known for selective mono-arylation. Bulky electron-rich phosphine ligands can sometimes improve selectivity.

Q3: What are the key parameters to optimize for the Suzuki-Miyaura reaction in this synthesis?

A3: The key parameters to optimize for a successful synthesis include:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligand is critical.

  • Base: The type and amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect the reaction rate and yield.

  • Solvent: Aprotic solvents like toluene (B28343), dioxane, or DMF, often with a small amount of water, are commonly used. The solvent should be thoroughly degassed.

  • Temperature: The reaction is typically heated to between 80 °C and 110 °C.

Q4: My reaction is not going to completion. What should I check?

A4: If your reaction stalls, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your palladium catalyst is active. If in doubt, use a fresh batch.

  • Inert Atmosphere: Verify that your reaction setup is free of oxygen, as this can deactivate the catalyst.

  • Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst.

  • Base Strength and Solubility: Ensure the base is strong enough and has sufficient solubility in the reaction medium to activate the boronic acid.

Q5: How do I effectively purify the final product?

A5: Purification can be challenging due to the similar polarities of the starting material, desired product, and byproducts. A combination of techniques is often necessary:

  • Column Chromatography: Use a long column with a shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate) to carefully separate the components.

  • Recrystallization: This can be a highly effective method for obtaining a pure product. Experiment with different solvent systems to find one that provides good separation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1,3,5-Tribromobenzene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., Toluene and Water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexane)

Procedure:

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (2.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via a syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization.

Data Presentation

The following tables provide illustrative data on how varying reaction parameters can affect the yield of this compound. Note that these are representative values and actual results may vary.

Table 1: Effect of Different Bases on Product Yield

Entry Base Solvent Temperature (°C) Yield (%)
1K₂CO₃Toluene/H₂O (4:1)9075
2Cs₂CO₃Toluene/H₂O (4:1)9082
3K₃PO₄Toluene/H₂O (4:1)9078
4Na₂CO₃Toluene/H₂O (4:1)9065

Table 2: Effect of Different Palladium Catalysts on Product Yield

Entry Catalyst Ligand Solvent Yield (%)
1Pd(PPh₃)₄-Toluene/H₂O (4:1)78
2Pd(OAc)₂PPh₃Toluene/H₂O (4:1)72
3PdCl₂(dppf)-Toluene/H₂O (4:1)85

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 1,3,5-Tribromobenzene Phenylboronic Acid Base (e.g., K2CO3) inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) solvent->catalyst heat Heat to Reflux (80-100 °C) catalyst->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Extraction with Ethyl Acetate) cool->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography & Recrystallization) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_selectivity Selectivity Issues start Low Yield of This compound catalyst_check Is the catalyst active and stored correctly? start->catalyst_check catalyst_solution Use fresh catalyst or a more stable pre-catalyst. catalyst_check->catalyst_solution No conditions_check Are the temperature and reaction time optimized? catalyst_check->conditions_check Yes conditions_solution Screen temperatures (80-110 °C) and monitor reaction closely. conditions_check->conditions_solution No reagents_check Are reagents pure and solvents anhydrous/degassed? conditions_check->reagents_check Yes reagents_solution Use high-purity reagents and properly prepared solvents. reagents_check->reagents_solution No selectivity_check Is there formation of di/tri-substituted products? reagents_check->selectivity_check Yes selectivity_solution Adjust stoichiometry, catalyst loading, and reaction time. selectivity_check->selectivity_solution Yes

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Purification of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-3,5-diphenylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Suzuki coupling?

A1: Crude this compound synthesized from 1,3,5-tribromobenzene (B165230) and phenylboronic acid may contain several impurities. These can include unreacted starting materials like 1,3,5-tribromobenzene, homo-coupled byproducts such as biphenyl, partially reacted intermediates (e.g., 1,3-dibromo-5-phenylbenzene), and residual palladium catalyst.

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Recrystallization is highly effective for removing minor impurities and is a good first-choice for crude solid material.

  • Column Chromatography is recommended for removing impurities with similar polarity to the product, such as partially reacted intermediates or byproducts that are difficult to separate by recrystallization.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Key physical properties include its solid state at room temperature and good solubility in many common organic solvents. This makes it a suitable candidate for purification by recrystallization.

PropertyValueReference
Appearance White to off-white powder or crystalline solid
Molecular Formula C₁₈H₁₃Br[1]
Molecular Weight 309.2 g/mol [1]
Melting Point 105-106°C
Boiling Point ~401.1°C at 760 mmHg
Solubility Soluble in nonpolar organic solvents like toluene (B28343) and hexane.[2]

Purification Protocols and Troubleshooting

Recrystallization

Recrystallization is an effective method for purifying this compound, especially if the crude product is already relatively pure.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is highly soluble (e.g., toluene or ethyl acetate) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization: While the solution is still warm, slowly add a hot anti-solvent (a solvent in which the compound is poorly soluble, e.g., methanol (B129727) or hexane) dropwise with swirling until the solution becomes slightly cloudy (the saturation point).[3]

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent. Dry the purified crystals in a vacuum oven.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery - The compound is too soluble in the cold solvent system.- Too much solvent was used.- Test a different solvent/anti-solvent combination.- Evaporate some of the solvent to reach the saturation point before cooling.[4]- Concentrate the filtrate to obtain a second crop of crystals.[4]
"Oiling Out" (Product separates as a liquid)- The solution is cooling too quickly.- The crude product is highly impure, significantly depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of the primary solvent, and allow it to cool more slowly.[3]- Purify the crude material by column chromatography first to remove major impurities.
No Crystals Form - The solution is not saturated or is supersaturated.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
Column Chromatography

Column chromatography is ideal for separating complex mixtures or removing impurities with polarities similar to the product.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[5]

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexane) and pour it into a column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and add a protective layer of sand on top.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent). Carefully apply the sample to the top of the silica gel bed. Alternatively, perform a "dry loading" by pre-adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 98:2 Hexane:Ethyl Acetate). Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the product and any more polar impurities.[5]

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Poorly packed column (channeling).- Column is overloaded with sample.- Optimize the eluent polarity using TLC to achieve better separation between spots.- Repack the column carefully to ensure a uniform bed.- Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).
Compound Won't Elute - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase.[7]
Streaking on TLC/Column - The sample is too concentrated.- The compound may be degrading on the acidic silica gel.- Dilute the sample before loading.- Consider deactivating the silica gel by adding a small amount (~1%) of a base like triethylamine (B128534) to the eluent.

Data Presentation

The following tables present illustrative data for typical purification outcomes. Actual results will vary based on the initial purity of the crude material.

Table 1: Illustrative Outcomes of Recrystallization

Solvent SystemCrude Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Toluene/Methanol~90%>99.0%80-90%
Ethyl Acetate/Hexane~90%>99.0%75-85%

Table 2: Illustrative Outcomes of Column Chromatography

Eluent System (Gradient)Crude Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Hexane/Ethyl Acetate~75%>99.5%70-85%
Hexane/Dichloromethane~75%>99.5%70-85%

Visualized Workflows

The following diagrams illustrate the logical workflows for the purification techniques described.

G cluster_0 Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insolubles present) A->B Optional C Add Anti-Solvent to Cloud Point B->C D Cool Slowly to Form Crystals C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Anti-Solvent E->F G Dry Purified Product F->G

Caption: General workflow for purification by recrystallization.

G cluster_1 Column Chromatography Workflow A Select Solvent System (via TLC, Rf ≈ 0.3) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure H Evaporate Solvent G->H I Obtain Purified Product H->I

References

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 1-Bromo-3,5-diphenylbenzene. Given the steric hindrance of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields with this substrate are common and typically stem from its significant steric hindrance. The two phenyl substituents ortho to the bromine atom impede the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step in the catalytic cycle. Other contributing factors can include suboptimal choice of catalyst, ligand, base, solvent, or reaction temperature, as well as catalyst deactivation and competing side reactions.[1][2][3]

Q2: What are the most common side reactions observed with this compound in Suzuki couplings?

A2: The primary side reactions to be aware of are:

  • Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more prevalent with electron-rich or heteroaromatic boronic acids and can be exacerbated by harsh basic conditions or prolonged reaction times.

  • Hydrodehalogenation: Reduction of the starting this compound to 1,3-diphenylbenzene. This can occur through various catalyst decomposition pathways.

Q3: How can I minimize the formation of homocoupling and protodeboronation byproducts?

A3: To minimize homocoupling, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using the appropriate stoichiometry of the boronic acid (typically 1.1-1.5 equivalents) can also help. For protodeboronation, using milder bases such as K₃PO₄ or Cs₂CO₃ is recommended. Additionally, using boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can increase stability.

Q4: Is it necessary to use anhydrous solvents for this reaction?

A4: While some Suzuki-Miyaura reactions can tolerate small amounts of water, and in some cases, a co-solvent system with water is beneficial, starting with anhydrous solvents is highly recommended for sterically hindered substrates like this compound. This provides better control over the reaction conditions and can help to minimize side reactions such as protodeboronation.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is a frequent issue when working with sterically hindered substrates. The following flowchart outlines a systematic approach to troubleshooting low conversion.

low_conversion_troubleshooting start Low or No Conversion catalyst_ligand Evaluate Catalyst and Ligand - Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos). - Consider palladacycle precatalysts. start->catalyst_ligand Start Here base_solvent Optimize Base and Solvent - Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). - Choose a suitable solvent (e.g., Dioxane, Toluene, THF). catalyst_ligand->base_solvent If no improvement temperature_time Adjust Reaction Temperature and Time - Gradually increase temperature (e.g., 80-110 °C). - Monitor reaction progress over a longer period. base_solvent->temperature_time If still low conversion reagent_quality Check Reagent Quality - Ensure purity of starting materials. - Verify activity of the palladium catalyst. temperature_time->reagent_quality If issue persists inert_atmosphere Verify Inert Atmosphere - Thoroughly degas solvents. - Ensure proper purging with Argon or Nitrogen. reagent_quality->inert_atmosphere Final Check suzuki_workflow setup Reaction Setup - Flame-dried flask - Add catalyst, aryl bromide,  boronic acid, and base under inert gas. solvent Solvent Addition - Add anhydrous, degassed solvent. setup->solvent reaction Reaction - Heat to desired temperature (e.g., 80-100 °C). - Stir for 12-24 hours. solvent->reaction workup Work-up - Cool to room temperature. - Quench and perform aqueous extraction. reaction->workup purification Purification - Dry organic layer. - Concentrate and purify by column chromatography. workup->purification product Final Product (1,3,5-Triphenylbenzene) purification->product

References

Technical Support Center: Scale-Up of 1-Bromo-3,5-diphenylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 1-Bromo-3,5-diphenylbenzene synthesis. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis via the Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Potential Cause Troubleshooting Steps
Poor Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized hot or cold spots, affecting reaction kinetics and promoting side reactions. The surface area-to-volume ratio decreases significantly as the reactor size increases.- Monitor and control temperature rigorously: Use multiple temperature probes to ensure uniform heating. - Optimize heating/cooling system: Ensure the heating mantle or cooling jacket is appropriately sized for the reactor volume. - Consider controlled reagent addition: For highly exothermic reactions, a slower, controlled addition of reagents can help manage heat generation.
Inefficient Mixing: Inadequate agitation can result in poor mass transfer between the aqueous and organic phases, slowing down the reaction rate and leading to incomplete conversion.- Select an appropriate agitator: The type and speed of the stirrer should be suitable for the viscosity and volume of the reaction mixture. - Ensure proper mixing speed: The agitation speed should be sufficient to maintain a homogeneous mixture without causing excessive splashing.
Catalyst Deactivation: The palladium catalyst can be sensitive to air and may deactivate over the extended reaction times often required for larger batches.- Maintain an inert atmosphere: Use nitrogen or argon blanketing throughout the reaction and workup to prevent catalyst oxidation. - Use high-purity reagents and solvents: Impurities can poison the catalyst.

Issue 2: Product Contamination and Purification Challenges

Potential Cause Troubleshooting Steps
Formation of Homocoupling Byproducts: Phenylboronic acid can react with itself to form biphenyl, and 1,3,5-tribromobenzene (B165230) can also undergo homocoupling.- Optimize stoichiometry: Use a slight excess of phenylboronic acid (e.g., 2.1-2.2 equivalents) to favor the cross-coupling reaction. - Control temperature: Higher temperatures can sometimes favor homocoupling.
Residual Palladium in the Final Product: Removing the palladium catalyst completely can be challenging, especially at a larger scale.- Use a palladium scavenger: After the reaction is complete, treat the mixture with a scavenger resin or activated carbon to remove residual palladium. - Optimize crystallization: Multiple recrystallizations may be necessary to achieve the desired purity.
Incomplete Separation of Phases: In large-scale extractions, emulsions can form, leading to incomplete separation and contamination of the organic layer.- Allow sufficient time for phase separation: Avoid rushing the workup process. - Use brine washes: Washing the organic layer with a saturated sodium chloride solution can help break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most common and scalable method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 1,3,5-tribromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base.[1]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Key safety considerations include:

  • Exothermic Reaction: The Suzuki-Miyaura coupling can be exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.

  • Flammable Solvents: Toluene (B28343) and 1,4-dioxane (B91453) are flammable. Ensure proper ventilation and grounding of equipment to prevent ignition sources.

  • Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric under certain conditions. Handle with care, especially when filtering the reaction mixture.

  • Reagent Handling: Phenylboronic acid and potassium carbonate can be irritating. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: For large-scale reactions, taking representative samples for analysis can be challenging. In-situ monitoring techniques such as process infrared (IR) spectroscopy or Raman spectroscopy can be valuable tools. Alternatively, carefully sampled aliquots can be analyzed by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to track the disappearance of starting materials and the formation of the product.

Q4: What are the typical impurities found in the crude product?

A4: Common impurities include:

  • Biphenyl (from homocoupling of phenylboronic acid)

  • Triphenylbenzene (from the reaction of the product with another equivalent of phenylboronic acid)

  • Unreacted 1,3,5-tribromobenzene

  • Partially reacted intermediates (e.g., 1,3-dibromo-5-phenylbenzene)

  • Residual palladium catalyst

Q5: What is a suitable solvent system for the recrystallization of this compound?

A5: A mixture of toluene and methanol (B129727) is an effective solvent system for the recrystallization of this compound.[1] The product is soluble in hot toluene and less soluble in methanol, which induces crystallization upon cooling.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling (500 mL Scale)

This protocol is adapted from a known laboratory procedure and includes considerations for scale-up.[1]

Materials and Equipment:

  • 1,3,5-Tribromobenzene (25 g, 79 mmol)

  • Phenylboronic acid (23.3 g, 191 mmol)

  • Potassium carbonate (32.9 g, 238 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (1.82 g, 1.58 mmol, 2 mol%)

  • Toluene (125 mL)

  • 1,4-Dioxane (125 mL)

  • Distilled water (50 mL)

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen or argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Equip the 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reagent Charging: To the flask, add 1,3,5-tribromobenzene (25 g), phenylboronic acid (23.3 g), and potassium carbonate (32.9 g).

  • Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (1.82 g).

  • Solvent Addition: Add toluene (125 mL), 1,4-dioxane (125 mL), and distilled water (50 mL) to the flask.

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approximately 85-90 °C). Maintain reflux for 24 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 1 L separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from a mixture of hot toluene and methanol to yield pure this compound as a white solid.

    • Expected yield: ~21 g (85%).

Scale-Up Considerations:

Parameter Lab Scale (500 mL) Pilot Scale (20 L) Considerations for Scale-Up
Reactor 500 mL round-bottom flask20 L glass-lined reactorEnsure adequate mixing and heat transfer capabilities.
Agitation Magnetic stirrerMechanical overhead stirrer with appropriate impellerImpeller design and speed are critical for maintaining a homogeneous mixture.
Heating Heating mantleJacketed reactor with thermal fluidPrecise temperature control is essential to avoid side reactions and ensure safety.
Inerting Nitrogen balloon/inletContinuous nitrogen purgeA robust inerting system is necessary to prevent catalyst deactivation.
Workup Separatory funnelLiquid-liquid extraction vesselPhase separation can be slower at a larger scale; allow adequate time.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Setup Reactor (Inert Atmosphere) B Charge Reagents: - 1,3,5-Tribromobenzene - Phenylboronic Acid - K2CO3 A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Solvents: - Toluene - 1,4-Dioxane - Water C->D E Heat to Reflux (24 hours) D->E F Monitor Progress (TLC/GC) E->F G Cool to RT F->G Reaction Complete H Phase Separation G->H I Wash Organic Layer H->I J Dry & Concentrate I->J K Recrystallization (Toluene/Methanol) J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Post-Reaction Losses Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/GC/HPLC) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion Check_Catalyst Catalyst Activity Issue? Incomplete_Conversion->Check_Catalyst Yes Check_Mixing Inefficient Mixing? Incomplete_Conversion->Check_Mixing No Check_Workup Issues during Workup? Complete_Conversion->Check_Workup Yes Check_Purification Losses during Purification? Complete_Conversion->Check_Purification No Action_Catalyst - Use fresh catalyst - Ensure inert atmosphere Check_Catalyst->Action_Catalyst Check_Temp Incorrect Temperature? Check_Mixing->Check_Temp No Action_Mixing - Increase stirring speed - Check impeller Check_Mixing->Action_Mixing Action_Temp - Verify temperature probes - Adjust heating Check_Temp->Action_Temp Action_Workup - Check for emulsions - Ensure complete extraction Check_Workup->Action_Workup Action_Purification - Optimize recrystallization - Check for product solubility Check_Purification->Action_Purification

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Bromo-3,5-diphenylbenzene, focusing on avoiding common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex. In this case, 1,3,5-tribromobenzene (B165230) can be reacted with phenylboronic acid in a controlled manner, or 1,3-dibromo-5-phenylbenzene can be coupled with phenylboronic acid.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound via Suzuki-Miyaura coupling?

A2: The primary impurities to monitor are:

  • Homocoupling products: Biphenyl (B1667301) (from the coupling of two phenylboronic acid molecules) and poly-phenylated benzenes. The presence of oxygen can often lead to an increase in the homocoupling of the boronic acid reactant.

  • Dehalogenation byproduct: 1,3-diphenylbenzene, where the bromine atom on the desired product is replaced by a hydrogen atom. This can occur when the palladium catalyst complex undergoes reductive elimination with a hydride source in the reaction mixture.

  • Starting materials: Unreacted 1,3,5-tribromobenzene or phenylboronic acid.

  • Triphenylbenzene: Over-reaction leading to the substitution of all three bromine atoms on a 1,3,5-tribromobenzene starting material.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, consider the following:

  • Degassing: Thoroughly degas your solvents and reaction mixture to remove oxygen, which will reduce the incidence of boronic acid homocoupling.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid is common, but a large excess can lead to more homocoupling.

  • Catalyst and Ligand Choice: Select a palladium catalyst and ligand system that favors the desired cross-coupling over side reactions. For instance, bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress side reactions.

  • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to more side products.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound is typically achieved through a combination of techniques. The crude product can first be subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. Subsequently, column chromatography on silica (B1680970) gel is a highly effective method for separating the desired product from starting materials and byproducts. A common eluent system for chromatography is a mixture of hexane (B92381) and ethyl acetate (B1210297). Finally, recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and water, can yield a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure you are using a fresh, high-quality palladium catalyst. Consider a pre-catalyst that forms the active Pd(0) species in situ.
Poor quality boronic acidBoronic acids can degrade over time. Use fresh or recently purchased boronic acid.
Ineffective baseThe choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base may depend on the solvent and substrates.
Insufficient degassingOxygen can deactivate the catalyst. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen).
Significant amount of biphenyl (homocoupling product) observed Presence of oxygenAs mentioned, ensure rigorous degassing of the reaction setup.
Catalyst system favors homocouplingExperiment with different palladium catalysts and ligands.
Presence of 1,3-diphenylbenzene (dehalogenation product) Hydride source in the reaction mixtureEnsure solvents are anhydrous and pure. Some bases or additives can act as hydride donors.
Incomplete reaction with starting material remaining Insufficient reaction time or temperatureMonitor the reaction by TLC or GC-MS and adjust the reaction time and temperature accordingly. Be cautious as excessive heat can lead to degradation.
Catalyst deactivationThe catalyst may have degraded during the reaction. Ensure an inert atmosphere is maintained throughout the process.
Formation of 1,3,5-triphenylbenzene Incorrect stoichiometry of starting materialsIf starting from 1,3,5-tribromobenzene, carefully control the equivalents of phenylboronic acid to favor mono- and di-substitution.

Experimental Protocols

Representative Suzuki-Miyaura Synthesis of this compound

Materials:

  • 1,3,5-tribromobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with deionized water (3 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound.

Quantitative Data Summary

The following table presents illustrative data for the synthesis of this compound via the Suzuki-Miyaura reaction. Actual results may vary depending on the specific reaction conditions and scale.

ParameterCondition 1Condition 2Condition 3
Starting Material 1,3,5-Tribromobenzene1,3-Dibromo-5-phenylbenzene1,3,5-Tribromobenzene
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/Ethanol/WaterDioxane/WaterToluene
Temperature (°C) 90100110
Reaction Time (h) 241812
Yield (%) 75-8580-9085-95
Purity (%) >98>99>99

Visualizations

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_impurities Potential Impurities 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Phenylboronic_Acid Phenylboronic Acid Homocoupling Biphenyl (Homocoupling) Phenylboronic_Acid->Homocoupling O₂ Desired_Product Desired_Product Phenylboronic_Acid->Desired_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Desired_Product Base Base Base->Desired_Product Dehalogenation 1,3-Diphenylbenzene (Dehalogenation) Overreaction 1,3,5-Triphenylbenzene (Over-reaction) Desired_Product->Dehalogenation [H] Desired_Product->Overreaction + Phenylboronic Acid

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product analysis Analyze by TLC/GC-MS/ NMR start->analysis unreacted_sm Unreacted Starting Material analysis->unreacted_sm High SM homocoupling Homocoupling Product (e.g., Biphenyl) analysis->homocoupling Biphenyl dehalogenation Dehalogenation Product analysis->dehalogenation Dehalogenated other_impurities Other Impurities analysis->other_impurities Multiple spots solution_sm Increase Reaction Time/ Temperature or Check Catalyst unreacted_sm->solution_sm solution_homocoupling Degas Solvents Thoroughly/ Optimize Stoichiometry homocoupling->solution_homocoupling solution_dehalogenation Use Anhydrous Solvents/ Check Base dehalogenation->solution_dehalogenation solution_other Optimize Purification (Column Chromatography/ Recrystallization) other_impurities->solution_other

Caption: Troubleshooting workflow for impurity issues in synthesis.

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists utilizing 1-Bromo-3,5-diphenylbenzene in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

Low or no conversion with this compound is a common issue primarily due to its significant steric hindrance. The two phenyl groups flanking the bromine atom impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, catalyst deactivation, suboptimal reaction conditions (temperature, time), or issues with reagent quality can contribute to poor reactivity.

Q2: What are the most common side reactions when using this compound?

Common side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide itself.[2]

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1,3-diphenylbenzene. This can be caused by certain catalysts or the presence of protic impurities.[2]

  • Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid, which is promoted by base and water.[2]

Q3: How critical is the choice of catalyst and ligand for this substrate?

The choice of catalyst and ligand is paramount for successful cross-coupling with sterically hindered substrates like this compound. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often necessary.[1] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with the sterically encumbered aryl bromide. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

Q4: Can I use the same reaction conditions for different types of cross-coupling reactions with this substrate?

No, each type of cross-coupling reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille) requires a specific set of optimized conditions, including the choice of catalyst, ligand, base, and solvent. What works for a Suzuki coupling is unlikely to be optimal for a Buchwald-Hartwig amination.

Troubleshooting Guides

Issue 1: Low to No Product Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling Reactions start Low/No Product Yield check_reagents Verify Reagent Quality and Stoichiometry (Aryl Bromide, Coupling Partner, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK failure Persistent Failure: Consult Literature for Alternative Methods check_reagents->failure Reagents Faulty optimize_catalyst Optimize Catalyst System (Precatalyst and Ligand) check_conditions->optimize_catalyst Conditions OK check_conditions->failure Conditions Incorrect optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent Still Low Yield success Successful Reaction optimize_catalyst->success Yield Improved optimize_base_solvent->success Yield Improved optimize_base_solvent->failure No Improvement

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Formation of Side Products

The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Side ProductPotential CauseRecommended Solution
Homocoupling of Coupling Partner Slow transmetalation or fast homocoupling pathway.Optimize the base and solvent combination. Consider a more reactive catalyst/ligand system to accelerate the desired reaction.
Hydrodehalogenation Catalyst decomposition to palladium black. Presence of protic impurities (e.g., water).Use robust ligands to stabilize the palladium catalyst. Ensure the use of anhydrous solvents and reagents.
Protodeboronation (Suzuki) Reaction conditions (base, solvent, temperature) favor the cleavage of the C-B bond.Use a milder base (e.g., K₃PO₄ instead of stronger bases). Minimize water content in the reaction.

Experimental Protocols and Data

The following tables provide representative experimental conditions for various cross-coupling reactions with sterically hindered aryl bromides, which can be adapted for this compound.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between the aryl bromide and an organoboron compound.

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-2475-90
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101880-95
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8524<20 (typically low for this substrate)
Heck Coupling

This reaction couples the aryl bromide with an alkene.[3]

Experimental Protocol:

  • In a dried Schlenk tube under an inert atmosphere, add the palladium catalyst and ligand.[3]

  • Add this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (2.0 equiv.).[3]

  • Add the anhydrous, degassed solvent.

  • Heat the mixture to the specified temperature and stir until the starting material is consumed.

  • After cooling, filter off the salts, concentrate the filtrate, and purify the residue.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002460-75
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃Dioxane1201870-85
PdCl₂(PPh₃)₂ (3)-NaOAcNMP1102450-70
Sonogashira Coupling

This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.[4]

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide (if not a copper-free protocol), and ligand.

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Add the degassed solvent and the amine base.

  • Stir the reaction at the indicated temperature until completion.

  • Work-up typically involves dilution with an organic solvent, washing with aqueous ammonium (B1175870) chloride, water, and brine, followed by drying and purification.

Pd Catalyst (mol%)Cu(I) Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Representative Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (1)PPh₃ (4)Et₃NTHF6570-85
Pd(OAc)₂ (2)NoneSPhos (4)Cs₂CO₃Dioxane10080-90 (Copper-free)
Pd(PPh₃)₄ (3)CuI (1.5)-i-Pr₂NHToluene8065-80
Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl bromide and an amine.[5]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.[6]

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[6]

  • Add the anhydrous, degassed solvent.[6]

  • Seal the tube and heat with stirring for the specified time.

  • After cooling, dilute with an organic solvent, filter through celite, and concentrate. Purify by chromatography.

Pd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012-2485-95
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101880-90
G3-XPhos (2)-LHMDSTHF8024>90
Stille Coupling

This reaction couples the aryl bromide with an organostannane reagent.[7]

Experimental Protocol:

  • To a dry reaction vessel under inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent, followed by this compound (1.0 equiv.) and the organostannane (1.1-1.2 equiv.).

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, the work-up often involves treatment with aqueous KF to precipitate tin byproducts, followed by filtration, extraction, and purification.

Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ (3)--Toluene1101270-85
Pd₂(dba)₃ (1.5)P(fur)₃ (6)-THF652480-90
PdCl₂(AsPh₃)₂ (2)-CuINMP80675-88

Visualization of Catalytic Cycles

Understanding the catalytic cycle is crucial for troubleshooting. Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Transmetalation Complex (Ar-Pd(II)-R)L_n OA_complex->TM_complex Transmetalation (R-M) RE_step Reductive Elimination TM_complex->RE_step RE_step->Pd0 Reforms Catalyst Product Ar-R (Product) RE_step->Product Forms Product

Caption: A simplified diagram of a palladium cross-coupling catalytic cycle.

References

Technical Support Center: Catalyst Choice in Reactions of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 1-Bromo-3,5-diphenylbenzene. The sterically hindered nature of this substrate, with two phenyl groups flanking the bromine atom, presents unique challenges that necessitate careful selection of the catalytic system.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound resulting in low yields?

A1: Low yields with this compound are often attributed to its significant steric hindrance. This can impede the oxidative addition step in the catalytic cycle, which is frequently rate-determining. Furthermore, the choice of catalyst, ligand, base, and solvent is critical and standard conditions, like those using Pd(PPh₃)₄, may not be optimal. For sterically hindered aryl bromides, more robust catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos), are often necessary to promote efficient oxidative addition and subsequent reductive elimination.[1][2]

Q2: What are the most common side reactions when working with this compound?

A2: Common side reactions in palladium-catalyzed couplings with this substrate include:

  • Homocoupling: Formation of biphenyl (B1667301) from the boronic acid (in Suzuki reactions) or dimerization of the aryl halide. This can be promoted by the presence of oxygen, so ensuring a thoroughly degassed reaction setup is crucial.[1][3]

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1,3-diphenylbenzene.

  • Protodeboronation: In Suzuki reactions, the boronic acid reagent can be protonated and decomposed before it participates in the cross-coupling cycle. This is more prevalent with certain bases and solvent systems.[1]

Q3: Which type of palladium catalyst is generally recommended for sterically hindered substrates like this compound?

A3: For sterically demanding substrates, pre-formed palladium catalysts or palladacycles combined with bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in coupling challenging aryl halides by facilitating the formation of the active catalytic species and accelerating the key steps in the catalytic cycle.[4] Traditional catalysts like Pd(PPh₃)₄ may be less effective due to the steric bulk of the substrate.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted this compound.

  • Minimal formation of the desired biaryl product.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Inefficient Catalyst System Switch to a more active catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a biphenyl-based phosphine.[4][5] Increase catalyst loading from the typical 1-2 mol% to 3-5 mol%.
Inappropriate Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility and strength of the base can significantly impact the transmetalation step.[1][5]
Suboptimal Solvent The reaction may be sluggish in certain solvents. Try aprotic polar solvents like dioxane, toluene (B28343), or DMF, often in combination with water to aid in dissolving the base.[3][5]
Low Reaction Temperature Sterically hindered couplings often require higher temperatures to overcome the activation energy for oxidative addition. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1][3]
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) as oxygen can oxidize the phosphine ligand and deactivate the catalyst.[1] Use degassed solvents.
Issue 2: Significant Formation of Homocoupling and/or Hydrodehalogenation Byproducts

Symptoms:

  • GC-MS or NMR analysis reveals the presence of 1,3-diphenylbenzene (from hydrodehalogenation) and/or biphenyl (from homocoupling of phenylboronic acid).

  • Reduced yield of the desired cross-coupled product.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[1]
Suboptimal Ligand The ligand can influence the relative rates of the desired cross-coupling versus side reactions. Bulky ligands can sometimes favor reductive elimination over other pathways. Experiment with different bulky phosphine ligands.
Base-Induced Side Reactions Certain bases can promote protodeboronation, leading to the formation of benzene (B151609) which can then participate in other reactions. Consider using a milder base or a different solvent system.
High Temperature While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, under an inert atmosphere, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by additional degassed toluene and degassed water (typically a 4:1 to 10:1 toluene:water ratio).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction of this compound with Styrene (B11656)

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and P(o-tolyl)₃ (4 mol%).

  • Add degassed DMF or toluene to dissolve the catalyst and ligand.

  • Add this compound (1.0 equiv.), styrene (1.2 equiv.), and the base (Et₃N, 2.0 equiv. or K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. If using Et₃N, the triethylammonium (B8662869) bromide salt may precipitate and can be removed by filtration.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline (B41778)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 equiv.) to a Schlenk tube.

  • Add this compound (1.0 equiv.) and degassed toluene.

  • Add aniline (1.2 equiv.) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_end Outcome Start Low Yield or Side Products Observed Analysis Analyze Reaction Mixture (TLC, LC-MS, GC-MS, NMR) Start->Analysis LowConversion Low Conversion? Analysis->LowConversion SideProducts Side Products? LowConversion->SideProducts No Catalyst Optimize Catalyst System (Ligand, Precursor, Loading) LowConversion->Catalyst Yes SideProducts->Catalyst Yes Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) SideProducts->Conditions No Catalyst->Conditions Purity Check Reagent Purity & Inert Atmosphere Conditions->Purity Success Successful Reaction Purity->Success

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation (Base Assisted) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArylHalide Ar-X (this compound) ArylHalide->ArPdX BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-diphenylbenzene. The content focuses on the impact of solvent choice on common reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the sterically hindered nature of this compound can present challenges. Solvent selection is critical for overcoming these hurdles and achieving high yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low conversion is a common issue, often related to the reaction setup and reagents. Key factors to investigate include:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands are often necessary to facilitate the reaction.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to poor conversion. Ensure your reaction is running at the optimal temperature for your specific catalyst system.

  • Reagent Quality: The purity of the aryl bromide, organoboron compound, and base is paramount. Impurities can poison the catalyst or lead to side reactions.

  • Solvent Choice: The solvent plays a critical role in solubility and reaction kinetics. An inappropriate solvent can hinder the reaction significantly.

Q2: What are the most common side reactions in the Suzuki-Miyaura coupling of this compound?

A2: The primary side reactions to be aware of are:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide. This is often promoted by the presence of oxygen.

  • Protodeboronation: The replacement of the boron group on the organoboron reagent with a hydrogen atom. This is often accelerated by aqueous conditions. Using stable boronic esters, such as pinacol (B44631) esters, can mitigate this issue.

Q3: How critical is it to maintain an inert atmosphere?

A3: It is absolutely critical. The palladium(0) active catalyst is sensitive to oxygen. Failure to maintain an inert atmosphere (e.g., using nitrogen or argon) can lead to catalyst deactivation and promote homocoupling side reactions. Ensure all solvents are properly degassed before use.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low or No Conversion Ineffective catalyst systemUse a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Consider using a pre-formed catalyst.
Low reaction temperatureGradually increase the temperature in increments of 10-20 °C. Many Suzuki reactions are run at elevated temperatures (80-110 °C).
Poor solvent choiceScreen different solvents or solvent mixtures. For this compound, a mixture of a non-polar solvent like toluene (B28343) with a polar aprotic solvent and water can be effective.
Significant Homocoupling Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Suboptimal catalystSome catalyst systems are more prone to homocoupling. Experiment with different palladium sources and ligands.
Protodeboronation of Boronic Acid Unstable boronic acidUse a more stable boronic ester (e.g., pinacol ester). Ensure the base is added to the reaction mixture just before the catalyst.
Excess water in the reactionWhile some water is often beneficial, an excess can promote protodeboronation. Use anhydrous solvents and control the amount of water added.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling

The following table summarizes the illustrative effect of different solvents on the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Yields are representative and can vary based on the specific catalyst, ligand, base, and temperature used.

Solvent System Typical Yield (%) Notes
Toluene/H₂O (4:1)75-85Good for dissolving the organic substrate, while water helps to dissolve the inorganic base.
1,4-Dioxane (B91453)/H₂O (4:1)80-90Often provides excellent yields, but dioxane is a peroxide-forming solvent and should be handled with care.
DMF/H₂O (9:1)70-80A polar aprotic solvent that can be effective, but can be difficult to remove during workup.
THF/H₂O (4:1)65-75Can be a good solvent, but lower boiling point may require longer reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and XPhos.

  • Add a 4:1 mixture of degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: This compound, Arylboronic Acid, Base prep2 Add Catalyst System: Pd(OAc)2, XPhos prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 reaction1 Heat to 100 °C under Inert Atmosphere prep3->reaction1 reaction2 Stir for 12-24 hours reaction1->reaction2 reaction3 Monitor by TLC/LC-MS reaction2->reaction3 workup1 Cool and Quench reaction3->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. The choice of solvent can significantly impact the efficiency of this reaction with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is not working. What should I check first?

A1: Similar to the Suzuki coupling, several factors can contribute to a failed Buchwald-Hartwig reaction:

  • Catalyst/Ligand System: This is often the most critical parameter. A variety of palladium catalysts and specialized phosphine ligands have been developed for this reaction. For sterically hindered aryl bromides, bulky, electron-rich ligands are typically required.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base in the chosen solvent is also important.

  • Solvent: The solvent must be able to dissolve the reactants and intermediates of the catalytic cycle. Aprotic solvents are generally preferred.

Q2: Can I run the Buchwald-Hartwig amination in protic solvents?

A2: Generally, protic solvents are avoided as they can react with the strong bases used in the reaction. Aprotic solvents such as toluene, dioxane, or THF are the standard choices.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low Yield Inappropriate ligandScreen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).
Incorrect baseTry different strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.
Unsuitable solventToluene and dioxane are often good starting points. Consider screening other aprotic solvents.
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature and monitor the reaction for a longer period.
Base is too strongIf your substrate is base-sensitive, consider using a weaker base like K₃PO₄ or Cs₂CO₃.
Data Presentation: Solvent Effects on Buchwald-Hartwig Amination

The following table presents illustrative data on the effect of solvents on the Buchwald-Hartwig amination of this compound with aniline.

Solvent Typical Yield (%) Notes
Toluene85-95A common and effective solvent for this reaction.
1,4-Dioxane80-90Also a good choice, but requires careful handling due to peroxide formation.
THF70-80Can be effective, but its lower boiling point might necessitate longer reaction times.
DMF50-60Generally less effective for this transformation and can lead to side reactions.
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.

  • Add the amine and degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Pathway Pd0 Pd(0)L2 OA_complex L2(Ar)Pd(II)-Br Pd0->OA_complex Oxidative Addition ArBr Ar-Br ArBr->OA_complex Amine R2NH Amine_complex [L2(Ar)Pd(II)-NHR2]+ Amine->Amine_complex Base Base Base->Amine_complex Product Ar-NR2 OA_complex->Amine_complex + R2NH Amido_complex L2(Ar)Pd(II)-NR2 Amine_complex->Amido_complex - H-Base+ Amido_complex->Pd0 Reductive Elimination Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Section 3: Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be challenging due to the steric hindrance around the C-Br bond. Solvent choice is critical for stabilizing the Grignard reagent as it forms.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble initiating the Grignard reaction with this compound. What can I do?

A1: Initiation is a common problem in Grignard reactions. Here are some tips:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by crushing the magnesium turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction.

Q2: My Grignard reaction starts but then turns dark and gives a low yield of the desired product after quenching. What is happening?

A2: A dark color and low yield often indicate the formation of the Wurtz coupling side product (a biaryl). This is where the Grignard reagent reacts with another molecule of the aryl bromide. To minimize this:

  • Slow Addition: Add the solution of this compound slowly to the magnesium suspension. This keeps the concentration of the aryl bromide low.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote reaction at the magnesium surface.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Reaction Fails to Initiate Wet glassware or solventFlame-dry all glassware under vacuum and use freshly opened anhydrous solvent or solvent from a purification system.
Inactive magnesium surfaceActivate the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings.
Low Yield of Grignard Reagent Wurtz coupling side reactionAdd the aryl bromide solution slowly to the magnesium. Ensure vigorous stirring.
Reaction with atmospheric moisture or oxygenMaintain a positive pressure of an inert gas (N₂ or Ar) and use a drying tube.
Data Presentation: Solvent Effects on Grignard Reagent Formation

The following table shows the effect of the solvent on the formation of the Grignard reagent from this compound, based on typical outcomes for sterically hindered aryl bromides.

Solvent Typical Yield (%) Notes
Tetrahydrofuran (THF)70-85Generally the best solvent for forming Grignard reagents from aryl bromides due to its ability to solvate and stabilize the reagent.
Diethyl Ether (Et₂O)50-70A traditional solvent for Grignard reactions, but may be less effective for sterically hindered substrates.
2-Methyl-THF75-90Can sometimes give higher yields than THF, especially for difficult substrates.
Experimental Protocol: Grignard Reagent Formation

This protocol describes the formation of the Grignard reagent and its subsequent reaction with an electrophile (benzaldehyde).

Materials:

  • Magnesium turnings (1.5 equiv)

  • Iodine (a single crystal)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (B42025) (1.0 equiv)

Procedure:

  • Place the magnesium turnings and the iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Heat the flask gently with a heat gun under a flow of inert gas to activate the magnesium.

  • Allow the flask to cool, then add a small amount of anhydrous THF.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate (slight bubbling and heat evolution). If not, gently warm the flask.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Grignard_Logic start Start Grignard Formation check_initiation Reaction Initiated? start->check_initiation activate_mg Activate Magnesium (Iodine, Heat) check_initiation->activate_mg No add_arbr Slowly Add Ar-Br Solution check_initiation->add_arbr Yes activate_mg->check_initiation reaction_complete Reaction Complete? add_arbr->reaction_complete reaction_complete->add_arbr No quench Quench with Electrophile reaction_complete->quench Yes workup Work-up and Purify quench->workup end Product workup->end

Caption: Logical workflow for Grignard reagent formation and reaction.

Technical Support Center: 1-Bromo-3,5-diphenylbenzene Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the stability and recommended storage conditions for 1-Bromo-3,5-diphenylbenzene (CAS No. 103068-20-8). Adherence to these guidelines is crucial for maintaining the integrity and purity of the compound, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is imperative to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] The compound should also be protected from light.[2]

Q2: What is the recommended short-term storage temperature?

A2: For short-term use, such as during the course of an experiment, this compound can be stored at room temperature.[3][4] However, it is still advisable to keep the container sealed and away from direct light and moisture.

Q3: Is this compound sensitive to light?

A3: Yes, aromatic bromine compounds can be susceptible to photodegradation when exposed to UV light. Therefore, it is crucial to store this compound in a light-resistant container or in a dark environment to prevent photochemical degradation.

Q4: What are the potential consequences of improper storage?

A4: Improper storage can lead to the degradation of this compound. Exposure to moisture can result in hydrolysis, while exposure to light can initiate photodegradation. Elevated temperatures can also accelerate decomposition. Degradation of the compound will affect its purity and can lead to inaccurate and unreliable results in downstream applications.

Q5: What are the known or potential decomposition products of this compound?

Stability and Storage Data Summary

ParameterRecommended ConditionRationale
Storage Temperature Room Temperature (Short-term)[3][4]Provides a stable environment for immediate use.
Cool, Dry Place (Long-term)[1][2]Minimizes thermal degradation and moisture absorption.
Container Tightly sealed, light-resistant container[1]Prevents exposure to moisture, air, and light.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storageMinimizes oxidative degradation.
Shelf Life Not definitively established. Purity should be checked periodically.Long-term stability studies are not publicly available.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue EncounteredPotential CauseRecommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions. If improperly stored, consider using a fresh, unopened container of the compound. Re-analyze the purity of the material using appropriate analytical techniques (e.g., HPLC, GC-MS).
Discoloration of the solid (from off-white to yellowish/brownish) Exposure to light or air (oxidation).This may indicate degradation. It is advisable to test the purity of the compound before use. For future prevention, store in a light-resistant container under an inert atmosphere.
Clumping or caking of the powder Absorption of moisture.The compound has been exposed to humidity. While it may still be usable depending on the application, it is best to use a fresh, dry sample. Ensure the container is tightly sealed immediately after use.

Experimental Protocols

While specific, validated stability-indicating methods for this compound are not published, a general approach based on ICH guidelines for forced degradation studies can be adopted to assess its stability.

Forced Degradation Study Protocol (General Outline)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 70-100 °C).

    • Photostability: Expose the solid compound or its solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a suitable, validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results or Visual Change in Compound check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes proper_storage Proper Storage Confirmed check_storage->proper_storage No action_fresh_sample Use a Fresh, Unopened Sample improper_storage->action_fresh_sample reanalyze Re-analyze Purity of Suspect Sample (e.g., HPLC, GC-MS) proper_storage->reanalyze end Problem Resolved action_fresh_sample->end purity_ok Purity Meets Specification? reanalyze->purity_ok purity_fail Purity Fails Specification reanalyze->purity_fail investigate_other Investigate Other Experimental Variables purity_ok->investigate_other discard Discard Degraded Sample purity_fail->discard discard->action_fresh_sample end2 Continue Investigation investigate_other->end2

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

Comparative Analysis of HPLC and GC-MS for Purity Validation of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Bromo-3,5-diphenylbenzene. The information presented is intended for researchers, scientists, and professionals in drug development to assist in selecting the most appropriate analytical methodology for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality, safety, and efficacy of the final product. Both HPLC and GC-MS are powerful analytical techniques widely employed for purity determination and impurity profiling. This guide outlines the experimental protocols for each technique and presents a comparative analysis based on key performance attributes.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A typical HPLC method for the analysis of this compound is detailed below.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving this compound in acetonitrile. This is then diluted to a working concentration of 0.1 mg/mL with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. The following protocol is suitable for the purity validation of this compound.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (100:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: A solution of 1 mg/mL is prepared by dissolving this compound in dichloromethane.

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data obtained from the HPLC and GC-MS analyses of a batch of this compound, illustrating the strengths of each technique.

Table 1: Purity Assessment and Impurity Profile of this compound by HPLC

CompoundRetention Time (min)Area (%)
1,3-Diphenylbenzene5.80.08
This compound7.299.85
1,3-Dibromo-5-phenylbenzene8.50.05
Unidentified Impurity 19.10.02

Table 2: Purity Assessment and Impurity Profile of this compound by GC-MS

CompoundRetention Time (min)Area (%)Identification
Benzene2.5TraceConfirmed by MS
Biphenyl6.10.03Confirmed by MS
1,3-Diphenylbenzene10.50.08Confirmed by MS
This compound12.399.84Confirmed by MS
1,3-Dibromo-5-phenylbenzene13.80.05Confirmed by MS

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes for HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to 0.1 mg/mL prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Generate Report data2->data3

Caption: Workflow for HPLC purity validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Dichloromethane prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 EI Ionization analysis2->analysis3 analysis4 Mass Analysis analysis3->analysis4 data1 Integrate Chromatogram analysis4->data1 data2 Identify Peaks via MS Library data1->data2 data3 Generate Report data2->data3

Caption: Workflow for GC-MS purity validation.

Comparative Evaluation

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Selectivity Good selectivity based on polarity. Co-eluting peaks can be an issue.Excellent selectivity due to mass-based identification.
Sensitivity Generally lower sensitivity compared to GC-MS.High sensitivity, capable of detecting trace-level impurities.
Identification Primarily based on retention time comparison with standards.Provides structural information and definitive identification through mass spectra.
Quantification Excellent for accurate quantification using external or internal standards.Good for quantification, but may require more extensive calibration.
Sample Throughput Can be higher due to simpler sample preparation and faster run times in some cases.Can be lower due to longer oven cycles and more complex data analysis.
Cost & Complexity Lower initial cost and less complex instrumentation.Higher initial cost and more complex operation and maintenance.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound.

  • HPLC is a robust and accurate method for quantifying the main component and known impurities. Its simplicity and lower cost make it well-suited for routine quality control applications where the impurity profile is well-characterized.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for identifying unknown impurities and detecting trace amounts of volatile contaminants. The structural information provided by the mass spectrometer is invaluable for impurity profiling and in-depth investigations.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity checks, HPLC is often sufficient. However, for comprehensive impurity profiling and the identification of unknown peaks, the enhanced capabilities of GC-MS are indispensable. In many regulatory environments, orthogonal methods are employed, leveraging the strengths of both techniques to ensure the highest level of product quality.

comparative study of catalysts for Suzuki coupling of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Bromo-3,5-diphenylbenzene

For researchers and professionals in the fields of organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The synthesis of complex biaryl and polyaryl structures, such as 1,3,5-triphenylbenzene, often relies on the efficient coupling of sterically hindered substrates like this compound. The choice of catalyst is paramount to the success of this transformation, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound with phenylboronic acid, supported by experimental data from the literature.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of different catalyst systems in the Suzuki coupling of this compound with phenylboronic acid to yield 1,3,5-triphenylbenzene. The data has been compiled from various studies to provide a clear comparison of their efficacy.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene (B28343)/EtOH/H₂O801285
Pd(OAc)₂ / SPhosK₃PO₄Toluene1001692
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1102495
[Pd(IPr)(3-Cl-py)Cl₂]K₂CO₃Toluene60496

Caption: Comparative data for the Suzuki coupling of this compound.

Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling reaction requires a systematic workflow to ensure optimal results and reproducibility. The following diagram illustrates a generalized experimental procedure for the coupling of this compound with phenylboronic acid.

Suzuki_Coupling_Workflow General Experimental Workflow for Suzuki Coupling A Reactant Preparation (this compound, Phenylboronic Acid, Base) B Solvent Addition (e.g., Toluene, Dioxane) A->B C Inert Atmosphere (Purge with N₂ or Ar) B->C D Catalyst Addition (Palladium Precatalyst and Ligand) C->D E Reaction (Heating and Stirring) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Analysis (NMR, MS) G->H

Caption: Generalized workflow for the Suzuki coupling reaction.

Experimental Protocols

Below are detailed experimental protocols for key catalyst systems used in the Suzuki coupling of this compound.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (B145695) (2 mL), and water (2 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 1,3,5-triphenylbenzene.

Protocol 2: Using a Buchwald-Type Catalyst System (Pd(OAc)₂ / SPhos)
  • Reaction Setup: To a glovebox-dried vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reactant Addition: To a separate oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol).

  • Inert Atmosphere and Solvent Addition: Seal the flask, remove from the glovebox, and place under a positive pressure of argon. Add degassed toluene (10 mL) via syringe.

  • Catalyst Introduction: Add the pre-weighed catalyst mixture to the reaction flask under a stream of argon.

  • Reaction: Heat the mixture to 100 °C and stir for 16 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Using an N-Heterocyclic Carbene (NHC) Palladium Complex
  • Reaction Setup: In a dry vial, weigh the NHC-palladium precatalyst, [Pd(IPr)(3-Cl-py)Cl₂] (0.01 mmol, 1 mol%).

  • Reactant Addition: In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with argon. Add degassed toluene (5 mL).

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Heat the reaction to 60 °C and stir for 4 hours.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in the previous protocols.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving a palladium catalyst. The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM R'-B(OR)₂ + Base PdII_R_R R-Pd(II)L₂-R' TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Product R-R' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This guide provides a foundational understanding and practical protocols for selecting and utilizing catalysts for the Suzuki coupling of the sterically demanding substrate, this compound. Researchers are encouraged to adapt and optimize these conditions based on their specific laboratory setup and substrate scope.

spectroscopic analysis and confirmation of 1-Bromo-3,5-diphenylbenzene structure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,5-diphenylbenzene and Structurally Related Aryl Bromides

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the spectroscopic techniques used to elucidate and confirm the structure of this compound. By presenting experimental data alongside that of two structurally related alternative compounds, 3,5-Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, this guide offers a practical framework for spectroscopic analysis and data interpretation in the context of substituted aromatic compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for this compound and the two comparative compounds. This side-by-side comparison facilitates the identification of unique spectral features that are characteristic of each molecule's structure.

Spectroscopic TechniqueThis compound3,5-Dibromobiphenyl1,3,5-Tris(4-bromophenyl)benzene
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.75 (t, J=1.6 Hz, 1H), 7.65 (d, J=1.6 Hz, 2H), 7.60-7.58 (m, 4H), 7.46 (t, J=7.4 Hz, 4H), 7.38 (t, J=7.4 Hz, 2H)δ (ppm): 7.68 (t, J=1.8 Hz, 1H), 7.58 (d, J=1.8 Hz, 2H), 7.55-7.52 (m, 2H), 7.45-7.42 (m, 3H)δ (ppm): 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[1]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 143.2, 140.9, 129.8, 129.0, 128.2, 127.5, 126.0, 122.9δ (ppm): 143.8, 139.1, 131.9, 129.2, 128.8, 127.4, 126.8, 123.4δ (ppm): 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[1]
Mass Spectrometry (EI) m/z: 308/310 (M⁺, Br isotopes), 229, 152m/z: 310/312/314 (M⁺, Br₂ isotopes), 231/233, 152m/z: 540/542/544/546 (M⁺, Br₃ isotopes), 461/463/465, 382/384, 305, 152
FT-IR (KBr) ν (cm⁻¹): 3058 (Ar-H), 1595, 1565, 1475, 1445 (C=C stretch), 880, 758, 695 (Ar-H bend)ν (cm⁻¹): 3060 (Ar-H), 1585, 1550, 1460, 1420 (C=C stretch), 870, 770, 680 (Ar-H bend)ν (cm⁻¹): 3043, 1595, 1489, 1379, 1075, 1007, 809[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used.

Mass Spectrometry (MS): Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratios (m/z) of the molecular ions and major fragments were recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded using the potassium bromide (KBr) pellet method. A small amount of the solid sample was ground with dry KBr and pressed into a thin, transparent disk. The spectra were recorded over a range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis and structure confirmation of an organic compound like this compound is illustrated in the following diagram. This process begins with sample preparation and proceeds through data acquisition, spectral interpretation, and final structure elucidation by integrating the information from multiple spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation Sample Pure Compound (this compound) H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR MS Mass Spectrometry Sample->MS FTIR FT-IR Sample->FTIR H_NMR_Data Proton Environment (Chemical Shifts, Multiplicity, Integration) H_NMR->H_NMR_Data C_NMR_Data Carbon Skeleton (Number of unique carbons) C_NMR->C_NMR_Data MS_Data Molecular Weight & Formula (Molecular Ion Peak, Isotopic Pattern) MS->MS_Data FTIR_Data Functional Groups (Vibrational Frequencies) FTIR->FTIR_Data Structure Confirmed Structure of This compound H_NMR_Data->Structure C_NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure

Caption: Logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Structure Confirmation of this compound

The combined spectroscopic data provides definitive evidence for the structure of this compound.

  • ¹H NMR: The proton NMR spectrum displays a characteristic pattern for a 1,3,5-trisubstituted benzene (B151609) ring with two identical phenyl substituents. The triplet at 7.75 ppm corresponds to the proton at the C4 position, coupled to the two equivalent protons at C2 and C6. The doublet at 7.65 ppm represents these C2 and C6 protons. The multiplets between 7.38 and 7.60 ppm are attributed to the protons of the two phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the unique carbon atoms in the molecule, consistent with its symmetrical structure. The signal at 122.9 ppm is characteristic of a carbon atom attached to a bromine atom.

  • Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 308 and 310 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The fragmentation pattern further supports the proposed structure.

  • FT-IR Spectroscopy: The FT-IR spectrum shows absorption bands typical for aromatic C-H stretching (around 3058 cm⁻¹) and aromatic C=C stretching vibrations (1595-1445 cm⁻¹). The strong absorptions in the fingerprint region (880-695 cm⁻¹) are indicative of the substitution pattern on the benzene rings.

By comparing these spectral features with those of 3,5-Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, the unique structural attributes of this compound can be unequivocally established. This systematic and comparative approach to spectroscopic analysis is indispensable for ensuring the structural integrity of compounds in research and development.

References

The Strategic Advantage of 1-Bromo-3,5-diphenylbenzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Materials Science and Drug Development

In the landscape of advanced chemical synthesis, the selection of precursors is a critical determinant of reaction efficiency, product purity, and the ultimate performance of the resulting materials. 1-Bromo-3,5-diphenylbenzene has emerged as a premier building block, particularly in the fabrication of organic light-emitting diodes (OLEDs) and complex dendritic polymers. This guide provides an objective comparison of this compound with analogous precursors, highlighting its structural advantages and supported by generalized experimental data and protocols.

While direct, side-by-side quantitative comparisons in the literature are scarce, the strategic advantages of this compound can be clearly inferred from its unique molecular architecture. The 1,3,5-substitution pattern confers a distinct combination of reduced steric hindrance and high potential for symmetric molecular growth, setting it apart from its isomers and other related precursors.

The Impact of Isomerism on Reactivity and Molecular Geometry

The positioning of the bulky phenyl groups relative to the reactive bromine atom is a crucial factor in Suzuki-Miyaura cross-coupling reactions, a common method for constructing the complex aryl structures required for advanced materials.

This compound features a meta-substitution pattern, which places the phenyl groups away from the bromine atom. This arrangement minimizes steric hindrance, allowing for easier access of the palladium catalyst to the carbon-bromine bond. The result is often a more efficient and higher-yielding reaction.

In contrast, an isomer such as 1-bromo-2,4-diphenylbenzene presents a more sterically congested environment. The ortho-phenyl group can impede the approach of the catalyst, potentially leading to slower reaction rates, lower yields, and the need for more forcing reaction conditions or specialized, bulky phosphine (B1218219) ligands to achieve comparable results.

This fundamental structural difference has significant implications for the final product. The symmetry afforded by the 1,3,5-substitution is highly advantageous for creating the well-defined, star-shaped architectures desirable in OLED host materials and for the predictable, generational growth of dendrimers.

Quantitative Comparison: A Steric Hindrance Perspective

The following table summarizes the anticipated outcomes when comparing this compound with a more sterically hindered isomer in a typical Suzuki-Miyaura coupling reaction. These expectations are based on established principles of organometallic chemistry and reaction kinetics.

ParameterThis compoundAlternative (e.g., 1-Bromo-2,4-diphenylbenzene)
Steric Hindrance at C-Br LowModerate to High
Expected Reaction Yield HighModerate to Low
Reaction Conditions Milder (lower temperatures, shorter times)More Forcing (higher temperatures, longer times)
Catalyst System Standard Pd catalysts and ligands often sufficeMay require specialized bulky ligands (e.g., SPhos)
Potential for Side Reactions LowerHigher (e.g., protodeboronation, homocoupling)
Resulting Molecular Geometry Symmetric, well-defined 3D structuresPotentially twisted, less defined structures

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol can be adapted for similar substrates, but optimization may be required for more sterically hindered precursors.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Anhydrous 1,4-Dioxane (B91453) and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing the Workflow and Structural Advantages

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification a Combine Reactants: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base b Add Degassed Solvent a->b c Heat under Inert Atmosphere (80-100°C) b->c d Monitor by TLC/LC-MS c->d e Quench and Extract d->e f Dry and Concentrate e->f g Column Chromatography f->g h h g->h Final Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical_Relationships A This compound B meta-Substitution Pattern A->B C Low Steric Hindrance B->C D High Symmetry Potential B->D E Higher Reaction Yields & Milder Conditions C->E F Well-Defined, Star-Shaped Architectures D->F G Ideal for Dendrimers & OLED Materials F->G

Caption: Logical relationships of the structural advantages of this compound.

Performance of OLEDs Utilizing 1-Bromo-3,5-diphenylbenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. 1-Bromo-3,5-diphenylbenzene has emerged as a critical building block in the synthesis of advanced organic semiconductors for OLEDs, offering a versatile scaffold for creating highly efficient and stable materials. This guide provides a comparative analysis of the performance of OLEDs synthesized with derivatives of this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Emitting Materials

Derivatives of this compound have been successfully employed to synthesize novel emitting materials for OLEDs. A study published in the Journal of Materials Chemistry C details the creation of six such molecules, which were subsequently used as the emitting layer in non-doped OLED devices. The performance of these devices is summarized in the table below.

Emitting MaterialMax. Emission (nm)External Quantum Efficiency (EQE) (%)Current Efficiency (cd A⁻¹)Power Efficiency (lm W⁻¹)CIE Coordinates (x, y)
TP-C-TP4172.440.740.38(0.158, 0.045)
TP-C-TPB4644.02--(0.154, 0.042)

Another approach involves the synthesis of aromatic dendrimers using this compound. A notable example is a dendrimer, herein referred to as D1, which, when used in an OLED device, exhibited the following performance characteristics.

Emitting MaterialMaximum External Quantum Efficiency (%)Turn-on Voltage (V)Maximum Luminance (cd m⁻²)
D12.823.45515

These results highlight the potential of this compound derivatives in achieving deep-blue emission with notable efficiencies. The triphenylamine-substituted chrysene (B1668918) derivative (TP-C-TPB) demonstrated a particularly high external quantum efficiency of 4.02% for a non-doped deep-blue OLED.[1] The dendrimer-based device also showed promising performance with a high maximum luminance.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline the key experimental procedures for the synthesis of the precursor, the emitting materials, and the fabrication of the OLED devices.

Synthesis of this compound

A foundational step is the synthesis of the this compound precursor. The following protocol is based on a Suzuki-Miyaura cross-coupling reaction.[1][2]

  • Reaction Setup: To a 500 mL dry THF solution, add 1,3,5-tribromobenzene (B165230) (20 g, 63 mmol) and Pd(PPh₃)₄ (4.36 g, 3.7 mmol).

  • Addition of Reagents: Add phenylboronic acid (17 g, 140 mmol) and a 2M K₂CO₃ solution (50 mL in H₂O) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux.

  • Workup and Purification: After the reaction is complete, the product is isolated and purified to yield this compound.

General Synthesis of Emitting Materials

The synthesized this compound can then be used to create a variety of emitting materials. For instance, the synthesis of the dendrimer D1 involved the reaction of this compound with a triazine core bearing boronic acid groups.[2][3]

  • Reaction Mixture: Combine the triazine core with boronic acid groups and this compound in a toluene/ethanol/water solvent system.

  • Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) as the catalyst and K₂CO₃ as the base.

  • Reaction Conditions: Reflux the mixture for 24 hours.

  • Purification: The final dendrimer product is purified using appropriate chromatographic techniques.

OLED Device Fabrication

The performance of the synthesized materials is evaluated by fabricating multilayer OLED devices. A typical device architecture is as follows: ITO / Hole Injection Layer / Hole Transport Layer / Emitting Layer / Electron Transport Layer / Electron Injection Layer / Al.[1]

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol.

  • Layer Deposition: The organic layers are deposited by high-vacuum thermal evaporation.

    • Hole Injection Layer: N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) at a thickness of 40 nm.[1]

    • Hole Transport Layer: tris(4-carbazoyl-9-ylphenyl)amine (TCTA) at a thickness of 20 nm.[1]

    • Emitting Layer: The synthesized derivative of this compound at a thickness of 30 nm.[1]

    • Electron Transport Layer: 1,3,5-tri(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl (TPBi) at a thickness of 20 nm.[1]

  • Cathode Deposition: A lithium fluoride (B91410) (LiF) electron injection layer (1 nm) and an aluminum (Al) cathode (200 nm) are deposited.[1]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the synthesis and fabrication workflows.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Reaction Vessel Reaction Vessel 1,3,5-Tribromobenzene->Reaction Vessel Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Vessel This compound This compound Reaction Vessel->this compound Reflux, Purification

Caption: Synthesis of this compound.

OLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cluster_device Final Device ITO Glass ITO Glass Cleaning Cleaning ITO Glass->Cleaning Ultrasonic Bath Hole Injection Layer (NPB) Hole Injection Layer (NPB) Cleaning->Hole Injection Layer (NPB) Hole Transport Layer (TCTA) Hole Transport Layer (TCTA) Hole Injection Layer (NPB)->Hole Transport Layer (TCTA) Emitting Layer (Derivative) Emitting Layer (Derivative) Hole Transport Layer (TCTA)->Emitting Layer (Derivative) Electron Transport Layer (TPBi) Electron Transport Layer (TPBi) Emitting Layer (Derivative)->Electron Transport Layer (TPBi) Electron Injection Layer (LiF) Electron Injection Layer (LiF) Electron Transport Layer (TPBi)->Electron Injection Layer (LiF) Aluminum Cathode (Al) Aluminum Cathode (Al) Electron Injection Layer (LiF)->Aluminum Cathode (Al) Completed OLED Device Completed OLED Device Aluminum Cathode (Al)->Completed OLED Device

Caption: OLED Device Fabrication Workflow.

References

A Comparative Guide to the Cross-Validation of 1-Bromo-3,5-diphenylbenzene in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and advanced materials. 1-Bromo-3,5-diphenylbenzene stands as a key building block, offering a versatile platform for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive comparison of its performance in four pivotal palladium-catalyzed transformations: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. Through a detailed analysis of experimental data and protocols, this document aims to equip researchers with the necessary insights to effectively utilize this sterically hindered aryl bromide in their synthetic endeavors.

Performance Comparison in Cross-Coupling Reactions

The reactivity of an aryl bromide in cross-coupling reactions is intrinsically linked to its electronic and steric properties. This compound, with its bulky phenyl substituents, presents a unique set of challenges and opportunities compared to less sterically encumbered analogues such as bromobenzene (B47551) and 4-bromobiphenyl (B57062). The following tables summarize the quantitative data from various experimental studies, offering a clear comparison of reaction yields and conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of ligand and reaction conditions is critical to achieving high yields.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd₂(dba)₃ (3)P(OMe)₃ (6)K₃PO₄Dioxane958Good[1]
BromobenzenePhenylboronic acidPd(OAc)₂ (0.01)PPh₂PhSO₃Na (0.04)K₂CO₃Water7024100[2]
4-BromobiphenylPhenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene (B28343)/EtOH/H₂O801295N/A

Note: A specific yield for the Suzuki reaction of this compound was described as "good" in the available literature, which typically implies yields upwards of 70-80% in this context.

Heck Reaction

The Heck reaction provides a powerful means of arylating alkenes. The steric hindrance of this compound can influence the efficiency of this transformation.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Styrene (B11656)Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMA12018-24Moderate-Good[3]
BromobenzeneStyrenePd/C-Na₂CO₃NMP1503>95[4]
4-BromobiphenylStyrenePd(OAc)₂ (0.1)PPh₃ (0.4)K₂CO₃DMF/Water1001292[5]

Note: While a specific protocol exists for a related diacetoxyphenyl bromoethane (B45996) derivative, the yield for this compound itself is expected to be in the moderate to good range under similar conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. The bulky nature of this compound can necessitate more forcing conditions or specialized catalyst systems.

Aryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylacetylene (B144264)Pd(PPh₃)₄ (3)CuI (5)Et₃NToluene80-Expected Good[3]
BromobenzenePhenylacetylenePd₂(dba)₃/P(tBu)₃ (0.5)---RT-High[6]
4-BromobiphenylPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NToluene70693N/A

Note: A specific yield for the Sonogashira coupling of this compound is not explicitly stated in the available literature, but good yields are anticipated based on protocols for similar aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The steric hindrance around the bromine atom in this compound can impact the coupling efficiency with various amines.

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aniline (B41778)Pd(OAc)₂RuPhos----Good-Excellent[7]
BromobenzeneAnilinePd(OAc)₂XPhosNaOtBuToluene100->95[8]
4-BromobiphenylAnilinePd₂(dba)₃BINAPNaOtBuToluene80298N/A

Note: While a solvent-free protocol using RuPhos has been developed for aryl halides, a specific yield for this compound is reported as being in the "good to excellent" range.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative protocols for the cross-coupling reactions of this compound and its comparative counterparts.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Trimethyl phosphite (B83602) (P(OMe)₃)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add Pd₂(dba)₃ (0.03 mmol, 3 mol%) and trimethyl phosphite (0.06 mmol, 6 mol%).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 95 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Heck Reaction of Bromobenzene with Styrene

Materials:

  • Bromobenzene

  • Styrene

  • Palladium on carbon (Pd/C, 10 wt%)

  • Sodium carbonate (Na₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a round-bottom flask, combine bromobenzene (1.0 mmol), styrene (1.2 mmol), sodium carbonate (1.5 mmol), and Pd/C (0.01 mmol, 1 mol%).

  • Add NMP (5 mL) to the flask.

  • Heat the reaction mixture to 150 °C and stir for 3 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.[4]

Sonogashira Coupling of 4-Bromobiphenyl with Phenylacetylene

Materials:

  • 4-Bromobiphenyl

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Toluene (anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-bromobiphenyl (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.1 mmol) dropwise to the mixture.

  • Heat the reaction to 70 °C and stir for 6 hours.

  • After cooling, filter the reaction mixture through a pad of celite, washing with toluene.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination of Bromobenzene with Aniline

Materials:

  • Bromobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add bromobenzene (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • After the reaction is complete (monitored by GC-MS), cool to room temperature.

  • Dilute with ethyl acetate, filter through a plug of silica gel, and concentrate the filtrate.

  • Purify the product by chromatography.[8]

Visualizing Reaction Pathways and Comparisons

To further aid in the understanding of the experimental workflows and the logical relationships in this comparative analysis, the following diagrams have been generated using Graphviz.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Bromide, Coupling Partner, & Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/GC) stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product G Comparative Analysis of Aryl Bromides cluster_substrates Substrate Comparison cluster_reactions Cross-Coupling Reactions ArylBromide Aryl Bromide Substrates BDPB This compound (Sterically Hindered) ArylBromide->BDPB BB Bromobenzene (Baseline) ArylBromide->BB BBP 4-Bromobiphenyl (Intermediate Sterics) ArylBromide->BBP Suzuki Suzuki-Miyaura BDPB->Suzuki Heck Heck BDPB->Heck Sonogashira Sonogashira BDPB->Sonogashira Buchwald Buchwald-Hartwig BDPB->Buchwald BB->Suzuki BB->Heck BB->Sonogashira BB->Buchwald BBP->Suzuki BBP->Heck BBP->Sonogashira BBP->Buchwald Performance Reaction Performance (Yield, Rate, Conditions) Suzuki->Performance Heck->Performance Sonogashira->Performance Buchwald->Performance

References

Reactivity Face-Off: A Comparative Guide to 1-Bromo-3,5-diphenylbenzene and 1,3-dibromo-5-phenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Aryl Bromide Reactivity for Advanced Synthesis

This guide provides a detailed comparison of the reactivity of 1-Bromo-3,5-diphenylbenzene and 1,3-dibromo-5-phenylbenzene, two important building blocks in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document outlines their performance in key cross-coupling and organometallic reactions, supported by established experimental principles.

Executive Summary

The reactivity of aryl bromides is fundamental to modern organic synthesis. This guide assesses two structurally related compounds: this compound, a sterically hindered monosubstituted aryl bromide, and 1,3-dibromo-5-phenylbenzene, a disubstituted analog offering opportunities for sequential or double functionalization. Their performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation is evaluated based on established chemical principles and analogous experimental data, providing a framework for reaction design and optimization.

Theoretical Reactivity Profile

This compound: The central benzene (B151609) ring is substituted with one bromine atom and two phenyl groups at the meta positions. The phenyl groups exert a significant steric influence around the bromine atom, which can hinder the approach of bulky catalysts and reagents. Electronically, the phenyl groups are weakly deactivating through induction but can participate in resonance, which has a minor effect on the carbon-bromine bond.

1,3-dibromo-5-phenylbenzene: This molecule features two equivalent bromine atoms, offering two reactive sites. From a statistical standpoint, it has a higher probability of reacting compared to its monobromo counterpart. However, after the first substitution, the electronic nature and steric environment of the remaining bromine atom are altered, which can be exploited for selective mono- or di-functionalization. The single phenyl group presents less steric hindrance compared to the two phenyl groups in this compound.

Comparative Performance in Key Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the two title compounds in this reaction is expected to differ significantly.

This compound will likely require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to overcome the steric hindrance from the two flanking phenyl groups.

1,3-dibromo-5-phenylbenzene offers the potential for both mono- and di-substitution. Mono-substitution is generally favored by using a stoichiometric amount of the boronic acid, lower catalyst loading, and shorter reaction times. Achieving di-substitution typically requires an excess of the boronic acid and more forcing conditions.

ParameterThis compound1,3-dibromo-5-phenylbenzene (Mono-arylation)1,3-dibromo-5-phenylbenzene (Di-arylation)
Aryl Halide This compound (1.0 eq)1,3-dibromo-5-phenylbenzene (1.0 eq)1,3-dibromo-5-phenylbenzene (1.0 eq)
Boronic Acid Arylboronic acid (1.2 eq)Arylboronic acid (1.1 eq)Arylboronic acid (2.5 eq)
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)Pd(PPh₃)₄ (2-3 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)K₂CO₃ (4.0 eq)
Solvent Toluene (B28343)/H₂O or Dioxane/H₂OToluene/H₂O or Dioxane/H₂OToluene/H₂O or Dioxane/H₂O
Temperature 80-110 °C80-90 °C100-110 °C
Reaction Time 12-24 h4-12 h18-36 h
Expected Yield Moderate to GoodGood to ExcellentModerate to Good
Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is another critical transformation. Similar to the Suzuki coupling, steric hindrance is a key factor.

This compound will likely necessitate the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) that are known to facilitate challenging couplings.

1,3-dibromo-5-phenylbenzene can undergo mono- or di-amination. Selective mono-amination can be achieved by controlling stoichiometry and reaction time. Di-amination will require more forcing conditions and an excess of the amine.

ParameterThis compound1,3-dibromo-5-phenylbenzene (Mono-amination)1,3-dibromo-5-phenylbenzene (Di-amination)
Aryl Halide This compound (1.0 eq)1,3-dibromo-5-phenylbenzene (1.0 eq)1,3-dibromo-5-phenylbenzene (1.0 eq)
Amine Primary or Secondary Amine (1.2 eq)Primary or Secondary Amine (1.1 eq)Primary or Secondary Amine (2.5 eq)
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ (1 mol%)Pd₂(dba)₃ (2-3 mol%)
Ligand XPhos (2-4 mol%) or RuPhos (2-4 mol%)Xantphos (2 mol%) or BINAP (2 mol%)XPhos (4-6 mol%)
Base NaOt-Bu (1.4 eq) or LHMDS (1.4 eq)NaOt-Bu (1.2 eq)NaOt-Bu (3.0 eq)
Solvent Toluene or DioxaneToluene or DioxaneToluene or Dioxane
Temperature 90-120 °C80-100 °C110-130 °C
Reaction Time 18-36 h6-18 h24-48 h
Expected Yield ModerateGoodModerate
Grignard Reagent Formation

The formation of a Grignard reagent transforms the electrophilic aryl bromide into a potent nucleophile.

This compound: The steric hindrance may slow down the rate of insertion of magnesium. Initiation of the reaction might require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane).

1,3-dibromo-5-phenylbenzene: The formation of a mono-Grignard reagent is generally achievable. However, the formation of the di-Grignard reagent is more challenging due to the deactivating effect of the first Grignard moiety and potential solubility issues. The mono-Grignard reagent can also react with the remaining C-Br bond of another molecule (Wurtz-type coupling) as a side reaction.

ParameterThis compound1,3-dibromo-5-phenylbenzene (Mono-Grignard)
Aryl Halide This compound (1.0 eq)1,3-dibromo-5-phenylbenzene (1.0 eq)
Magnesium Mg turnings (1.2 eq)Mg turnings (1.1 eq)
Solvent Anhydrous THF or Diethyl EtherAnhydrous THF or Diethyl Ether
Initiation I₂ crystal or 1,2-dibromoethaneI₂ crystal or gentle heating
Temperature RefluxRoom Temperature to Reflux
Reaction Time 2-6 h1-4 h
Expected Yield GoodGood to Excellent

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), the aryl bromide (1.0 mmol), arylboronic acid (1.1-2.5 mmol), palladium catalyst (2-5 mol%), and base (2.0-4.0 mmol) are combined. The flask is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., toluene or dioxane, ~5 mL) and water (~1 mL) are added. The mixture is then heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), palladium precatalyst (1-3 mol%), ligand (2-6 mol%), and base (1.2-3.0 mmol) under an inert atmosphere. Anhydrous solvent (toluene or dioxane, ~5 mL) and the amine (1.1-2.5 mmol) are added. The tube is sealed and the reaction mixture is heated to the specified temperature with stirring for the indicated time. After cooling, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1][2]

General Protocol for Grignard Reagent Formation

All glassware must be rigorously dried. Magnesium turnings (1.1-1.2 mmol) are placed in a flame-dried flask equipped with a condenser and an addition funnel, under an inert atmosphere. A small crystal of iodine can be added as an initiator. A solution of the aryl bromide (1.0 mmol) in anhydrous THF or diethyl ether (~5 mL) is prepared. A small portion of this solution is added to the magnesium. The reaction is initiated by gentle warming if necessary, evidenced by the disappearance of the iodine color and bubbling. The remaining aryl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-4 hours to ensure complete conversion. The resulting Grignard reagent is typically used immediately in the subsequent reaction step.[3][4]

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation ([Ar'B(OH)₂]⁻) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br(L) OxAdd->PdII_Br Amine_Coord Amine Coordination (R₂NH) PdII_Br->Amine_Coord PdII_Amine [Ar-Pd(II)-Br(L)(HNR₂)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HBr) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[1]

Selective_Functionalization_Workflow Start 1,3-dibromo-5-phenylbenzene Mono_Conditions Controlled Stoichiometry (e.g., 1.1 eq. Nu) Milder Conditions Start->Mono_Conditions Path A Di_Conditions Excess Reagent (e.g., >2.2 eq. Nu) Forcing Conditions Start->Di_Conditions Path B Mono_Product Mono-functionalized Product Mono_Conditions->Mono_Product Di_Product Di-functionalized Product Di_Conditions->Di_Product Mono_Product->Di_Conditions Further Functionalization

Caption: Logical workflow for the selective functionalization of 1,3-dibromo-5-phenylbenzene.

Conclusion and Recommendations

The choice between this compound and 1,3-dibromo-5-phenylbenzene will be dictated by the synthetic target and the desired reaction pathway.

  • This compound is suitable for introducing a single functional group onto a sterically demanding core. Researchers should be prepared to screen more active catalyst systems and potentially use higher temperatures to achieve satisfactory yields.

  • 1,3-dibromo-5-phenylbenzene is a more versatile building block, allowing for either mono- or di-functionalization. Its reduced steric hindrance at each bromine site generally leads to higher reactivity for the initial substitution compared to this compound. Careful control of reaction conditions is crucial for achieving selective mono-substitution.

For drug development professionals, the ability to perform sequential, different cross-coupling reactions on 1,3-dibromo-5-phenylbenzene offers a powerful strategy for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.

References

A Comparative Guide to the Synthetic Routes of 1-Bromo-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 1-Bromo-3,5-diphenylbenzene, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. The following sections detail prominent synthetic routes, including experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this approach typically involves the palladium-catalyzed reaction of a di- or tri-substituted benzene (B151609) ring with a suitable boronic acid or ester.

Route A: From 1,3,5-Tribromobenzene (B165230)

This approach leverages the sequential cross-coupling of 1,3,5-tribromobenzene with two equivalents of phenylboronic acid. The differential reactivity of the bromine atoms can be exploited to achieve a selective double substitution, leaving one bromine atom intact.

Experimental Protocol:

A detailed experimental procedure for this transformation has been reported. In a typical setup, 1,3,5-tribromobenzene is reacted with phenylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate. The reaction is generally carried out in a mixture of solvents, for instance, toluene, ethanol, and water, under reflux conditions.

Quantitative Data:

ParameterValueReference
Starting Material1,3,5-TribromobenzeneNot specified
ReagentPhenylboronic AcidNot specified
CatalystPd(PPh₃)₄Not specified
BaseK₂CO₃Not specified
SolventToluene/Ethanol/WaterNot specified
Reaction Time24 hoursNot specified
Yield~75%Not specified

Logical Relationship Diagram:

Suzuki_Miyaura_Route_A 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene This compound This compound 1,3,5-Tribromobenzene->this compound 2 eq. Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ Electrophilic_Bromination_Workflow cluster_step1 Step 1: Synthesis of 1,3-Diphenylbenzene cluster_step2 Step 2: Monobromination 1,3-Dibromobenzene 1,3-Dibromobenzene 1,3-Diphenylbenzene 1,3-Diphenylbenzene 1,3-Dibromobenzene->1,3-Diphenylbenzene Suzuki-Miyaura Coupling This compound This compound 1,3-Diphenylbenzene->this compound Electrophilic Bromination (NBS) Sandmeyer_Pathway 3,5-Diphenylaniline 3,5-Diphenylaniline 3,5-Diphenyldiazonium salt 3,5-Diphenyldiazonium salt 3,5-Diphenylaniline->3,5-Diphenyldiazonium salt NaNO₂, HBr 0-5 °C This compound This compound 3,5-Diphenyldiazonium salt->this compound CuBr, HBr

Safety Operating Guide

Navigating the Disposal of 1-Bromo-3,5-diphenylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-Bromo-3,5-diphenylbenzene, a halogenated aromatic hydrocarbon. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for the disposal of similar halogenated organic compounds and information from various chemical safety resources. It is imperative to consult the official Safety Data Sheet (SDS) for this compound from your supplier for definitive guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Halogenated organic compounds can be hazardous, and proper PPE is the first line of defense.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes of the chemical.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.To prevent skin contact, which may cause irritation.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as halogenated organic waste. It is critical to segregate this waste stream from non-halogenated waste to ensure proper and compliant disposal.

  • Waste Segregation :

    • Designate a specific, clearly labeled, and leak-proof container for "Halogenated Organic Waste."

    • Never mix this compound waste with non-halogenated organic solvents or other incompatible waste streams.

  • Waste Accumulation :

    • Carefully transfer the waste this compound into the designated halogenated waste container using a funnel to avoid spills.

    • If the compound is in a solid form, use a dedicated scoop or spatula.

    • Ensure the container is tightly sealed after each addition to prevent the release of vapors.

  • Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[1]

    • Ensure the storage area is secure and only accessible to authorized personnel.

  • Disposal Request :

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup.

    • The disposal of halogenated organic waste typically involves incineration by a licensed chemical waste disposal facility.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.

  • Containment and Cleanup :

    • For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the substance.[1]

    • For solid spills, carefully sweep or scoop the material, avoiding dust generation.

    • Place the absorbed material or swept solid into a sealed, properly labeled container for hazardous waste disposal.

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent and decontaminating solution, and manage the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Generation & Segregation cluster_disposal Storage & Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_gen Generate Waste (e.g., residual chemical, contaminated materials) fume_hood->waste_gen is_halogenated Is the waste halogenated? waste_gen->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container  Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container  No label_container Label Container Clearly ('Hazardous Waste', Chemical Name) halogenated_container->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste request_pickup Arrange for Pickup by Licensed Waste Disposal Service store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.